Beclomethasone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-PAEDUFRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Beclomethasone-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Beclomethasone-d5, a deuterated analog of the synthetic corticosteroid Beclomethasone. Its primary application in research is as an internal standard for the highly sensitive and accurate quantification of Beclomethasone and its metabolites in biological matrices using mass spectrometry. This document outlines its core properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of relevant workflows and biological pathways.
Introduction to this compound
This compound is a stable isotope-labeled version of Beclomethasone, a potent glucocorticoid receptor agonist with anti-inflammatory properties.[1] In this compound, five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Beclomethasone but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled (endogenous or administered) drug in a mass spectrometer, making it an ideal internal standard for quantitative analysis.
The primary use of this compound in research is to improve the accuracy and precision of bioanalytical methods.[2] When added to a biological sample at a known concentration, it co-elutes with the analyte of interest (Beclomethasone) during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible quantification.
Quantitative Analysis of Beclomethasone using this compound by LC-MS/MS
The following sections detail a validated experimental protocol for the quantification of Beclomethasone in human plasma using a deuterated internal standard. While the specific example utilizes Beclomethasone-d10, the methodology is directly applicable to this compound with adjustments to the mass-to-charge ratios in the mass spectrometer settings.[3]
Experimental Protocol
2.1.1. Sample Preparation
A solid-phase extraction (SPE) method is employed to isolate Beclomethasone and its internal standard from the plasma matrix.[3][4]
-
To a 450 µL aliquot of human plasma, add 50 µL of the this compound internal standard solution.
-
Add 400 µL of a suitable buffer and vortex to mix.
-
Load the sample onto a pre-conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., acetonitrile) to remove interferences.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.
2.1.2. Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Oven Temperature | 40 °C |
| Injection Volume | 25 µL |
Table 1: Liquid Chromatography Parameters.
2.1.3. Mass Spectrometry Conditions
A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.
| Parameter | Value |
| Interface | ESI |
| Interface Voltage | 2 kV |
| Interface Temperature | 350 °C |
| MS Mode | MRM, Positive |
| Heat Block Temperature | 300 °C |
| Desolvation Line (DL) Temp | 120 °C |
| CID Gas | 230 kPa |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 18 L/min |
Table 2: Mass Spectrometry Parameters.
2.1.4. MRM Transitions
Specific precursor-to-product ion transitions are monitored for Beclomethasone and its deuterated internal standard. For this compound, the precursor ion would be [M+H]+ with a mass approximately 5 units higher than that of unlabeled Beclomethasone. The product ions would be selected based on fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Beclomethasone | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Table 3: Illustrative MRM Transitions. Note: The specific m/z values for this compound need to be determined experimentally.
Method Validation Data
The analytical method is validated for linearity, accuracy, and precision according to regulatory guidelines.
2.2.1. Linearity
The calibration curve for Beclomethasone is linear over a specified concentration range.
| Parameter | Value |
| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL |
| Regression Model | Weighted linear regression (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Linearity of the Analytical Method.
2.2.2. Accuracy and Precision
The accuracy and precision of the method are determined at different quality control (QC) concentrations.
| QC Level | Nominal Conc. (pg/mL) | Accuracy (% Nominal) | Precision (% RSD) |
| LLOQ QC | 5.03 | 100.99 | 11.97 |
| Low QC | Value | Value | Value |
| Medium QC | Value | Value | Value |
| High QC | Value | Value | Value |
Table 5: Intra-day Accuracy and Precision. Note: Specific values for LQC, MQC, and HQC would be determined during method validation.
Visualizing Experimental and Biological Processes
Experimental Workflow for Sample Analysis
The following diagram illustrates the key steps involved in the quantification of Beclomethasone in a biological sample using this compound as an internal standard.
Glucocorticoid Receptor Signaling Pathway
Beclomethasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The following diagram illustrates the classical signaling pathway of glucocorticoid action.
Upon entering the cell, Beclomethasone binds to the glucocorticoid receptor (GR), which is located in the cytoplasm as part of a complex with heat shock proteins (Hsp). This binding event triggers a conformational change, leading to the dissociation of the Hsp proteins and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Preparation of Beclomethasone-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis route for Beclomethasone-d5, a deuterated analog of the synthetic corticosteroid Beclomethasone. Stable isotope-labeled compounds such as this compound are crucial internal standards for quantitative bioanalytical assays by mass spectrometry, enabling accurate pharmacokinetic and metabolic studies of the parent drug. This document outlines a plausible and scientifically sound synthetic pathway, detailed experimental protocols, and the necessary analytical techniques for the preparation and characterization of this compound. The synthesis leverages the commercially available deuterated precursor, propionic anhydride-d5, and adapts established methods for the synthesis of Beclomethasone dipropionate.
Introduction
Beclomethasone is a potent glucocorticoid widely used for the treatment of asthma, allergic rhinitis, and other inflammatory conditions. To facilitate its quantitative analysis in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, where five deuterium atoms are incorporated into one of the propionate ester side chains, serves this purpose. The increased mass of the deuterated analog allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.
This guide details a feasible synthetic approach to this compound, starting from the readily available Beclomethasone and utilizing deuterated propionic anhydride.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a single-step esterification of Beclomethasone with propionic anhydride-d5. This reaction targets the hydroxyl groups at the C-17 and C-21 positions of the steroid core. For the synthesis of this compound, a selective mono-esterification at the more reactive C-21 primary hydroxyl group would be the target. However, the more common internal standard is Beclomethasone dipropionate-d10, where both propionate groups are deuterated. The following protocol can be adapted for either synthesis by controlling the stoichiometry of the deuterated reagent. This guide will focus on the preparation of a d5-labeled beclomethasone, which can be achieved by reacting Beclomethasone 17-propionate with propionic anhydride-d5 or by carefully controlling the reaction conditions with Beclomethasone. A more straightforward approach to a well-defined d5 analog would be the synthesis of Beclomethasone 21-(propionate-d5) by reacting Beclomethasone with one equivalent of propionic anhydride-d5.
The overall proposed reaction is as follows:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for the synthesis of Beclomethasone dipropionate.[1][2]
Materials and Reagents
| Reagent | Supplier | Purity |
| Beclomethasone | Commercially Available | >98% |
| Propionic Anhydride-d5 | Commercially Available | >98 atom % D |
| Pyridine | Anhydrous | >99.8% |
| 4-(Dimethylamino)pyridine (DMAP) | Commercially Available | >99% |
| Dichloromethane (DCM) | Anhydrous | >99.8% |
| Ethyl acetate | HPLC Grade | - |
| Hexane | HPLC Grade | - |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Beclomethasone (1 equivalent) in anhydrous pyridine.
-
Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) as a catalyst.
-
Esterification: Slowly add propionic anhydride-d5 (1.1 equivalents for mono-esterification) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. The expected molecular ion peak would be at m/z corresponding to [M+H]+ or [M+Na]+ with an increase of 5 mass units compared to unlabeled Beclomethasone propionate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the position of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions in the propionate chain will be absent or significantly reduced. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3][4]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Actual yields may vary depending on the reaction scale and optimization.
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | >98 atom % D |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Figure 2: Overall experimental workflow.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis and chemical preparation of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this essential internal standard for use in bioanalytical studies. The successful synthesis and characterization of this compound will contribute to the accurate and precise quantification of Beclomethasone in various biological matrices, ultimately supporting the development and safe use of this important corticosteroid.
References
- 1. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for preparing beclomethasone dipropionate product - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Beclomethasone: A Technical Guide to its Projected Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beclomethasone dipropionate (BDP) is a widely utilized inhaled corticosteroid for the management of asthma and other respiratory conditions. As a prodrug, it undergoes extensive metabolism to its active form, beclomethasone-17-monopropionate (B-17-MP). The therapeutic efficacy and systemic side-effect profile of BDP are intrinsically linked to its pharmacokinetic and metabolic characteristics. Deuteration, the strategic replacement of hydrogen with deuterium atoms at key metabolic sites, presents a promising avenue to favorably modulate the disposition of beclomethasone, potentially leading to an improved therapeutic index. This technical guide provides a comprehensive overview of the known pharmacokinetic and metabolic profile of beclomethasone and presents a projected profile for a deuterated analogue. Detailed experimental protocols are provided to enable the investigation and verification of these projections.
Introduction to Deuteration in Drug Development
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This seemingly minor difference in mass leads to a significantly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step, particularly in reactions mediated by cytochrome P450 (CYP) enzymes. By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed, a phenomenon known as the kinetic isotope effect (KIE). This can result in:
-
Increased drug exposure (AUC): A slower metabolic clearance leads to higher and more sustained plasma concentrations.
-
Prolonged half-life (t½): The drug remains in the body for a longer period.
-
Reduced formation of metabolites: This can be advantageous if metabolites are inactive, toxic, or contribute to side effects.
-
Potentially altered metabolic pathways: Shunting metabolism away from the deuterated site may lead to the formation of different metabolites.
Pharmacokinetic and Metabolic Profile of Beclomethasone
Beclomethasone dipropionate is characterized by rapid and extensive metabolism. Following inhalation, a significant portion of the dose is deposited in the oropharynx and swallowed, while the remainder reaches the lungs.
Absorption and Bioavailability
BDP itself has low systemic bioavailability due to extensive first-pass metabolism in the gut and liver. The active metabolite, B-17-MP, however, has a higher systemic availability, which is a composite of absorption from the lungs and the gastrointestinal tract.
Distribution
Beclomethasone and its metabolites are distributed throughout the body. The volume of distribution for BDP is relatively small, while that of B-17-MP is significantly larger, indicating extensive tissue distribution. Plasma protein binding for B-17-MP is high.
Metabolism
The metabolism of BDP is a complex process involving multiple enzymes and pathways.
-
Esterases: BDP is rapidly hydrolyzed by esterases in the lung, liver, and other tissues to its active metabolite, B-17-MP, and the less active beclomethasone-21-monopropionate (B-21-MP). B-17-MP is further hydrolyzed to inactive beclomethasone (BOH)[1][2].
-
Cytochrome P450 (CYP) Enzymes: BDP and its metabolites are also substrates for CYP3A4 and CYP3A5. These enzymes mediate hydroxylation and dehydrogenation reactions, leading to the formation of inactive metabolites[3][4][5].
The primary metabolic pathways of beclomethasone dipropionate are illustrated below.
Excretion
Beclomethasone and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.
Quantitative Pharmacokinetic Data for Beclomethasone and its Metabolites
The following tables summarize the key pharmacokinetic parameters for non-deuterated beclomethasone dipropionate and its active metabolite, beclomethasone-17-monopropionate.
Table 1: Pharmacokinetic Parameters of Beclomethasone Dipropionate (BDP) in Humans
| Parameter | Intravenous Administration | Inhaled Administration | Oral Administration |
| Clearance (CL) | ~150 L/h | - | - |
| Volume of Distribution (Vd) | ~20 L | - | - |
| Elimination Half-life (t½) | ~0.5 h | - | - |
| Absolute Bioavailability | 100% | ~2% | Negligible |
Table 2: Pharmacokinetic Parameters of Beclomethasone-17-Monopropionate (B-17-MP) in Humans
| Parameter | Following Intravenous BDP | Following Inhaled BDP | Following Oral BDP |
| Clearance (CL) | ~120 L/h | - | - |
| Volume of Distribution (Vd) | ~424 L | - | - |
| Elimination Half-life (t½) | ~2.7 h | ~2.8 - 4 h | ~8.8 h |
| Absolute Bioavailability | - | ~62% | ~41% |
| Plasma Protein Binding | - | 94-96% | - |
Projected Pharmacokinetic and Metabolic Profile of Deuterated Beclomethasone
Based on the known metabolism of beclomethasone and the principles of the kinetic isotope effect, we can project the following changes for a deuterated analogue of beclomethasone. The most logical sites for deuteration would be those susceptible to CYP3A4/5-mediated oxidation.
Table 3: Projected Pharmacokinetic Profile of Deuterated Beclomethasone vs. Non-deuterated Beclomethasone
| Parameter | Non-deuterated Beclomethasone | Projected Deuterated Beclomethasone | Rationale |
| Metabolic Clearance (CYP3A4/5) | High | Reduced | Kinetic Isotope Effect slows C-D bond cleavage. |
| Esterase Hydrolysis | Rapid | Unchanged | Deuteration is not expected to significantly affect esterase activity. |
| Systemic Half-life (t½) | Short | Increased | Slower metabolic clearance leads to prolonged duration in the body. |
| Systemic Exposure (AUC) | Moderate | Increased | Reduced clearance results in higher overall drug exposure. |
| Formation of CYP-mediated Metabolites | Significant | Reduced | Deuteration at metabolic sites will decrease the formation of these metabolites. |
| Oral Bioavailability | Low | Potentially Increased | Reduced first-pass metabolism in the gut and liver could lead to higher bioavailability. |
Experimental Protocols for Evaluating Deuterated Beclomethasone
To validate the projected pharmacokinetic and metabolic profile of deuterated beclomethasone, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Metabolic Stability Assay
This assay will compare the rate of metabolism of deuterated and non-deuterated beclomethasone in human liver and lung microsomes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated beclomethasone.
-
Materials:
-
Deuterated and non-deuterated beclomethasone
-
Pooled human liver microsomes and human lung microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing microsomes, buffer, and the test compound (deuterated or non-deuterated beclomethasone).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of parent compound remaining at each time point and determine the half-life and intrinsic clearance.
-
Metabolite Identification
This experiment aims to identify and compare the metabolites of deuterated and non-deuterated beclomethasone.
-
Objective: To characterize the metabolic profile of deuterated beclomethasone and identify any shifts in metabolic pathways.
-
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Perform incubations as described in the metabolic stability assay, but for a longer duration to allow for metabolite formation.
-
Analyze the samples using high-resolution LC-MS/MS.
-
Utilize data mining software to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Compare the metabolite profiles of the deuterated and non-deuterated compounds to identify differences. The mass shift corresponding to the number of deuterium atoms will aid in tracking the deuterated core structure.
-
CYP3A4/5 Inhibition Assay
This assay will determine if deuterated beclomethasone or its metabolites inhibit the activity of the major drug-metabolizing enzymes, CYP3A4 and CYP3A5.
-
Objective: To assess the potential for drug-drug interactions.
-
Materials:
-
Recombinant human CYP3A4 and CYP3A5 enzymes.
-
A fluorescent or probe substrate for CYP3A4/5 (e.g., midazolam).
-
Deuterated and non-deuterated beclomethasone.
-
-
Procedure:
-
Incubate the recombinant enzymes with the probe substrate in the presence of varying concentrations of the test compound.
-
Measure the formation of the metabolized probe substrate.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).
-
In Vivo Pharmacokinetic Study in Animal Models
This study will compare the pharmacokinetic profiles of deuterated and non-deuterated beclomethasone in a relevant animal model (e.g., rats or non-human primates).
-
Objective: To determine the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of deuterated beclomethasone.
-
Procedure:
-
Administer a single dose of deuterated or non-deuterated beclomethasone via the intended clinical route (e.g., inhalation or intravenous).
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Perform non-compartmental or compartmental pharmacokinetic analysis to determine the pharmacokinetic parameters.
-
Glucocorticoid Receptor Activation Assay
This cell-based assay will assess the potency of deuterated beclomethasone and its metabolites in activating the glucocorticoid receptor.
-
Objective: To ensure that deuteration does not negatively impact the pharmacological activity of the molecule.
-
Materials:
-
A human cell line engineered to express the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a glucocorticoid-responsive element.
-
Deuterated and non-deuterated beclomethasone and their respective metabolites.
-
-
Procedure:
-
Treat the cells with varying concentrations of the test compounds.
-
After an incubation period, measure the reporter gene activity (e.g., luminescence).
-
Generate dose-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal response).
-
Conclusion
Deuteration of beclomethasone represents a rational drug design strategy to optimize its pharmacokinetic and metabolic profile. By slowing the rate of CYP3A4/5-mediated metabolism, a deuterated analogue is projected to exhibit a longer half-life and increased systemic exposure, which could potentially lead to improved efficacy and patient compliance. However, it is crucial to experimentally validate these hypotheses. The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo characterization of deuterated beclomethasone, enabling a thorough assessment of its therapeutic potential. The successful development of a deuterated beclomethasone product will depend on a careful balance between enhancing its pharmacokinetic properties and maintaining its potent anti-inflammatory activity and safety profile.
References
- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes | Semantic Scholar [semanticscholar.org]
The role of deuterium labeling in Beclomethasone studies
An In-depth Technical Guide to the Role of Deuterium Labeling in Beclomethasone Studies
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid and a prodrug that is widely used in the treatment of asthma and other inflammatory conditions.[1][2] Upon administration, BDP is rapidly hydrolyzed by esterase enzymes into its primary active metabolite, beclomethasone-17-monopropionate (B-17-MP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor.[1][3][4] Further metabolism leads to the formation of less active or inactive metabolites, including beclomethasone-21-monopropionate (B-21-MP) and beclomethasone (BOH).
The study of the pharmacokinetics, metabolism, and bioequivalence of beclomethasone and its metabolites presents analytical challenges due to the low concentrations found in biological matrices following therapeutic doses. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as an indispensable tool in overcoming these challenges. This technique is pivotal for enhancing the precision and accuracy of analytical methods, particularly in mass spectrometry, and for elucidating the metabolic fate of drugs. This guide provides a comprehensive overview of the critical role of deuterium labeling in beclomethasone research, with a focus on its application in metabolic studies, pharmacokinetic analysis, and as an internal standard in bioanalytical assays.
The Role of Deuterium Labeling in Beclomethasone Research
Deuterium-labeled compounds are ideal tools for various stages of drug development and analysis due to their chemical similarity to the unlabeled parent drug, with the key difference being a higher mass. This property is leveraged in several key areas of beclomethasone studies.
Elucidation of Metabolic Pathways
Tracing the biotransformation of BDP is crucial for understanding its activation and clearance. Deuterium-labeled BDP can be used in in vitro systems, such as human liver or lung homogenates, to track the formation of its various metabolites. By using mass spectrometry, researchers can distinguish between the deuterated metabolites and endogenous compounds, allowing for an unambiguous identification and quantification of the metabolic products. This helps in characterizing the enzymes involved, such as esterases and cytochrome P450 (CYP) 3A enzymes, in the metabolic cascade of BDP.
Caption: Metabolic pathway of Beclomethasone Dipropionate (BDP).
Pharmacokinetic and Bioavailability Studies
Deuterium labeling is instrumental in conducting precise pharmacokinetic (PK) studies. A key application is in "microtracer" studies, where a small dose of a deuterium-labeled drug is administered concurrently with the unlabeled therapeutic dose. This allows for the simultaneous measurement of both forms of the drug and their metabolites, enabling the determination of absolute bioavailability and the differentiation of drug absorption from various routes of administration (e.g., pulmonary versus gastrointestinal absorption for inhaled corticosteroids).
Gold Standard Internal Standards for Bioanalysis
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. A deuterated version of the analyte (e.g., deuterated B-17-MP) is the ideal internal standard for quantifying beclomethasone and its metabolites.
The advantages of using a deuterated internal standard include:
-
Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, causing it to elute at the same retention time during chromatography.
-
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the analyte, effectively correcting for these matrix-related variations.
-
Compensation for Variability: It accounts for variability during sample preparation, extraction, and injection.
Caption: Advantages of using deuterated internal standards.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for beclomethasone dipropionate and its primary active metabolite, B-17-MP, following various routes of administration.
Table 1: Pharmacokinetic Parameters of BDP and B-17-MP after Intravenous Administration of 1000 µg BDP
| Parameter | BDP | B-17-MP |
| CL (L/h) | 150 | 120 |
| Vss (L) | 20 | 424 |
| t½ (h) | 0.5 | 2.7 |
| Source: Adapted from Daley-Yates et al., 2001. | ||
| CL: Clearance; Vss: Volume of distribution at steady state; t½: Elimination half-life. |
Table 2: Bioavailability of B-17-MP after Administration of BDP via Different Routes
| Route of Administration | Dose | Absolute Bioavailability of B-17-MP (%) |
| Oral | 4000 µg | 41% |
| Intranasal | 1344 µg | 44% |
| Inhaled | 1000 µg | 62% |
| Source: Adapted from Daley-Yates et al., 2001. |
Table 3: Pharmacokinetic Parameters of B-17-MP after Inhalation of BDP
| Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) |
| 320 µg BDP | 1419 | 0.7 | 6185 | ~4 |
| Source: Adapted from DrugBank and other pharmacokinetic studies. | ||||
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |
Experimental Protocols
Bioanalytical Method for Quantification of Beclomethasone and Metabolites
A sensitive and robust method for the simultaneous quantification of BDP, B-17-MP, and BOH in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquots of plasma samples, containing the analytes and the deuterated internal standard, are prepared.
-
The samples are loaded onto a C18 SPE cartridge.
-
The cartridge is washed with a weak organic solvent to remove interferences.
-
The analytes and the internal standard are eluted with a strong organic solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reverse-phase C8 or C18 column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
3. Tandem Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the deuterated internal standard.
-
Example Transitions:
-
BDP: m/z 521 → 319
-
B-17-MP: m/z 465 → 279
-
BOH: m/z 409 → 279
-
-
-
Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it against a calibration curve.
Caption: Typical workflow for bioanalysis of Beclomethasone.
Conclusion
Deuterium labeling plays a multifaceted and indispensable role in the research and development of beclomethasone. It is a fundamental tool for accurately elucidating metabolic pathways and for conducting precise pharmacokinetic and bioavailability studies. Most critically, the use of deuterated beclomethasone and its metabolites as internal standards in LC-MS/MS assays has become the benchmark for bioanalysis, ensuring the reliability, accuracy, and robustness of quantitative data. For researchers and drug development professionals, leveraging deuterium labeling is essential for advancing our understanding of beclomethasone's pharmacology and for meeting the stringent regulatory requirements for drug analysis.
References
- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Beclomethasone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anti-inflammatory properties of Beclomethasone, with a specific focus on the utility of its deuterated analog, Beclomethasone-d5. While this compound is primarily employed as an internal standard in analytical chemistry for the precise quantification of Beclomethasone and its metabolites, its anti-inflammatory activity is intrinsically linked to the non-deuterated parent compound. This document details the core mechanisms of action, presents quantitative data on its anti-inflammatory potency, outlines key experimental protocols for its evaluation, and provides visual representations of the critical signaling pathways involved.
Introduction to Beclomethasone and the Role of this compound
Beclomethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of various inflammatory conditions, particularly respiratory diseases such as asthma and allergic rhinitis.[2] Beclomethasone itself is often administered as a prodrug, Beclomethasone dipropionate (BDP), which is rapidly hydrolyzed in the body to its active metabolite, Beclomethasone 17-monopropionate (17-BMP).[2] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR), the primary mediator of its pharmacological effects.[2]
This compound is a deuterated form of Beclomethasone. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight. This key difference makes this compound an ideal internal standard for use in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility lies in its ability to mimic the chemical behavior of the non-deuterated Beclomethasone during sample preparation and analysis, allowing for accurate quantification by correcting for variations in sample processing and instrument response. There is no evidence to suggest that deuteration alters the intrinsic anti-inflammatory properties of the molecule. Therefore, this guide will focus on the established anti-inflammatory characteristics of Beclomethasone and its active metabolite, 17-BMP.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of Beclomethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR). The mechanism can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most significant for its anti-inflammatory actions.
Genomic Mechanisms: Transactivation and Transrepression
Upon entering the cell, Beclomethasone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus. Within the nucleus, the GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1). These proteins, in turn, inhibit key inflammatory pathways.
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By preventing these transcription factors from binding to their respective DNA response elements, the GR suppresses the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-2, IL-4, IL-5, IL-6, TNF-α), chemokines, and adhesion molecules.
Non-Genomic Mechanisms
In addition to the well-defined genomic effects that occur over hours, glucocorticoids can also exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GR or through direct interactions with cellular signaling molecules, leading to rapid modulation of cellular functions.
Quantitative Anti-inflammatory Potency
The anti-inflammatory potency of Beclomethasone and its active metabolite, 17-BMP, has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Beclomethasone Dipropionate | Low | |
| Beclomethasone 17-Monopropionate (17-BMP) | ~13 times that of Dexamethasone |
Table 2: In Vitro Inhibition of Inflammatory Mediators and Cell Functions by Beclomethasone 17-Monopropionate (17-BMP)
| Target | Cell Type | IC50 / EC50 | Reference |
| IL-6 Production | Human Lung Macrophages | IC50: 0.36 nM | |
| TNF-α Production | Human Lung Macrophages | IC50: 0.21 nM | |
| CXCL8 (IL-8) Production | Human Lung Macrophages | IC50: 2.04 nM | |
| IL-5 Production | Peripheral Blood Mononuclear Cells | EC50: 10⁻¹⁴ M | |
| Lymphocyte Proliferation (Steroid-Sensitive) | Peripheral Blood Mononuclear Cells | IC50: ~2 x 10⁻¹⁰ M (Budesonide) | |
| Eosinophil Apoptosis | Human Eosinophils | EC50: 51 ± 19 nM |
Table 3: Comparative Potency of Inhaled Corticosteroids
| Corticosteroid | Transrepression Potency (NF-κB Inhibition) | Transactivation Potency | Reference |
| Fluticasone Propionate | ++++ | ++++ | |
| Budesonide | +++ | +++ | |
| Beclomethasone Dipropionate | ++ | ++ | |
| Triamcinolone Acetonide | ++ | +++ | |
| Flunisolide | ++ | ++ |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of corticosteroids like Beclomethasone.
NF-κB Reporter Gene Assay
Objective: To assess the ability of a corticosteroid to inhibit NF-κB-mediated gene transcription.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. In the presence of a pro-inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives the expression of the reporter gene. The inhibitory effect of a corticosteroid is measured as a decrease in reporter gene activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed human cells (e.g., A549 or HEK293) in a 96-well plate.
-
Transfect the cells with a plasmid containing an NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).
-
Allow cells to recover and express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test corticosteroid for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Include appropriate controls: vehicle control, stimulus-only control, and corticosteroid-only control.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by the corticosteroid compared to the stimulus-only control.
-
Plot the percentage of inhibition against the logarithm of the corticosteroid concentration to determine the IC50 value.
-
Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the inhibitory effect of a corticosteroid on the production of specific cytokines by immune cells.
Principle: PBMCs are isolated from whole blood and stimulated in vitro to produce cytokines. The concentration of cytokines in the cell culture supernatant is measured by ELISA.
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test corticosteroid for 1-2 hours.
-
Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS)).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each corticosteroid concentration compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the corticosteroid concentration.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a corticosteroid.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Treatment:
-
Administer the test corticosteroid (e.g., intraperitoneally or orally) at various doses 1 hour before the carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of Beclomethasone.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
Beclomethasone-d5 for In-Vitro and In-Vivo Experimental Designs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Beclomethasone-d5, a deuterated form of the synthetic corticosteroid Beclomethasone. This document outlines its significance in experimental design, detailing its mechanism of action, and providing established protocols for its use in both in-vitro and in-vivo studies. The inclusion of quantitative data, detailed methodologies, and visual diagrams aims to equip researchers with the necessary information to effectively incorporate this compound into their research and development workflows.
Introduction to Beclomethasone and the Role of Deuteration
Beclomethasone is a potent glucocorticoid receptor agonist widely used for its anti-inflammatory properties in the treatment of asthma and other inflammatory conditions.[1] It is a prodrug that is rapidly metabolized to its active form, beclomethasone-17-monopropionate (17-BMP).[2][3]
This compound is a stable, isotopically labeled version of Beclomethasone where five hydrogen atoms have been replaced with deuterium. This substitution does not significantly alter the molecule's size, shape, or biological activity but can have a profound impact on its metabolic stability.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can slow down metabolic processes mediated by enzymes such as cytochrome P450s. This is known as the kinetic isotope effect.
The primary applications of this compound in experimental design are:
-
As an internal standard: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs are the gold standard for internal standards. They co-elute with the analyte and have nearly identical chemical and physical properties, allowing for accurate quantification by correcting for variations during sample preparation and analysis.
-
In metabolic stability and pharmacokinetic studies: By comparing the metabolic fate and pharmacokinetic profile of this compound to its non-deuterated counterpart, researchers can investigate the sites and rates of metabolism, and explore the potential for developing a "deuterium-switched" drug with an improved pharmacokinetic profile (e.g., longer half-life, increased exposure).
Mechanism of Action: Glucocorticoid Receptor Signaling
Beclomethasone, and by extension this compound, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).
Upon binding of Beclomethasone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression in two primary ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as FK506 binding protein 51 (FKBP51) and glucocorticoid-induced leucine zipper (GILZ).
-
Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Interactions of Beclomethasone-d5 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclomethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory and autoimmune diseases. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and cellular signaling pathways. Beclomethasone itself is often administered as a prodrug, beclomethasone dipropionate (BDP), which is rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (B17MP)[1][2]. B17MP exhibits a significantly higher binding affinity for the GR compared to the parent compound[1][3].
This technical guide focuses on the biochemical interactions of Beclomethasone-d5, a deuterated isotopologue of beclomethasone, in cellular models. The substitution of hydrogen atoms with deuterium (d5) creates a heavier, more stable molecule. While comprehensive studies on the specific biochemical interactions of this compound are limited, it is widely utilized as an internal standard in pharmacokinetic and metabolic studies due to its identical chemical behavior to beclomethasone and its distinct mass spectrometric signature[4]. It is presumed that the fundamental biochemical interactions of this compound with cellular components are analogous to those of its non-deuterated counterpart. Therefore, this guide will detail the established interactions of beclomethasone and its active metabolite, B17MP, with the understanding that these mechanisms are directly applicable to this compound.
Glucocorticoid Receptor Binding and Activation
The primary molecular target of beclomethasone is the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of glucocorticoids to the GR is a key determinant of their potency. The following table summarizes the relative binding affinities (RBA) and other relevant quantitative data for beclomethasone and its metabolites compared to dexamethasone, a standard reference glucocorticoid.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | IC50 / EC50 | Cell Line / System | Reference |
| Dexamethasone | 100 | - | - | |
| Beclomethasone Dipropionate (BDP) | ~50-53 | - | Rat liver cytosol | |
| Beclomethasone 17-Monopropionate (B17MP) | ~1300-1345 | - | Rat liver cytosol | |
| Beclomethasone | ~75 | - | Rat liver cytosol | |
| Beclomethasone 21-Monopropionate (B21MP) | No significant binding | - | Rat liver cytosol | |
| Fluticasone Propionate | ~1775 | EC50: 0.6 ± 0.2 nM (Apoptosis inhibition) | Human Neutrophils | |
| Budesonide | ~935 | EC50: 0.8 ± 0.2 nM (Apoptosis inhibition) | Human Neutrophils |
Note: The higher the RBA, the greater the affinity for the glucocorticoid receptor. This compound is expected to have a similar binding affinity profile to its non-deuterated counterpart.
Modulation of Cellular Signaling Pathways
Upon binding to beclomethasone (or its active metabolite), the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to either activate (transactivation) or repress (transrepression) gene transcription.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids like beclomethasone involves both genomic and non-genomic effects. The genomic effects, which are responsible for the majority of the anti-inflammatory actions, involve the direct regulation of gene expression.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Interaction with NF-κB and AP-1 Pathways
A significant component of the anti-inflammatory action of beclomethasone is its ability to interfere with pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from activating the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Beclomethasone in Human Plasma using Beclomethasone-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of beclomethasone in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Beclomethasone-d5, is employed. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of beclomethasone at low concentrations.
Introduction
Beclomethasone is a potent glucocorticoid receptor agonist widely used in the treatment of asthma and other respiratory conditions.[1][2][3] Due to its high potency, beclomethasone is administered in low doses, resulting in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range.[2][3] Accurate quantification of beclomethasone in biological matrices is therefore challenging and requires a highly sensitive and specific analytical method.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to compensate for variations during sample preparation and analysis. This compound, a deuterated analog of beclomethasone, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, thus correcting for matrix effects and improving method reproducibility. This application note provides a detailed protocol for the quantification of beclomethasone in human plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental
Materials and Reagents
-
Beclomethasone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium trifluoroacetate
-
Human plasma (sourced from authorized vendor)
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 UHPLC System or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8045 Triple Quadrupole Mass Spectrometer or equivalent equipped with a heated electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve beclomethasone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the beclomethasone primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 50 ng/mL.
Sample Preparation
A solid-phase extraction (SPE) procedure is recommended for optimal recovery and removal of matrix interferences.
-
To 450 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 400 µL of a suitable buffer.
-
Load the mixture onto a pre-conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of acetonitrile in water.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Dilute the eluent with water in a 1:1 (v/v) ratio before injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Shim-packTM GIST C18, 50 x 2.1 mm, 3.0 µm |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Oven Temperature | 40 °C |
| Gradient | A suitable gradient to achieve separation |
Table 1: Liquid Chromatography Parameters.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (ESI), Positive |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
| Interface Temperature | 350 °C |
| DL Temperature | 250 °C |
| Heat Block Temperature | 400 °C |
| CID Gas | Argon |
Table 2: Mass Spectrometry Parameters.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Beclomethasone | 409.1 | 391.1 |
| This compound | 414.1 | 396.1 |
Table 3: MRM Transitions for Beclomethasone and this compound.
Results and Discussion
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the range of 5.0 pg/mL to 2000.0 pg/mL for beclomethasone in human plasma. A weighting factor of 1/x² was used for the linear regression.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ QC | 5.03 | 100.99 | 11.97 | 112.14 | 7.57 |
| Low QC | 25.0 | 98.5 | 5.2 | 96.99 | 8.23 |
| Medium QC | 250.0 | 101.2 | 3.8 | 101.89 | 4.56 |
| High QC | 1000.0 | 99.8 | 2.9 | 99.54 | 3.78 |
Table 4: Summary of Intra-day and Inter-day Precision and Accuracy.
The precision at the LLOQ was below 20%, and the accuracy was within ±20%, which is acceptable for bioanalytical methods. For other QC levels, the precision was less than 15%, and the accuracy was within ±15%.
Selectivity and Matrix Effect
No significant interference or matrix effect was observed at the retention times of beclomethasone and this compound, indicating the high selectivity of the method.
Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
Application Note: Quantification of Beclomethasone in Human Plasma by LC-MS/MS using Beclomethasone-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of beclomethasone in human plasma. The method utilizes beclomethasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of beclomethasone at low concentrations.
Introduction
Beclomethasone is a potent synthetic glucocorticoid used in the treatment of asthma and other respiratory conditions.[1][2] Accurate quantification of beclomethasone in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of beclomethasone in human plasma.
Experimental Protocols
Materials and Reagents
-
Beclomethasone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Reversed-phase C18)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add 50 µL of this compound internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.0 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Beclomethasone | 409.2 | 391.2 |
| This compound | 414.2 | 396.2 |
Note: The specific collision energies and other instrument-dependent parameters should be optimized for the mass spectrometer being used.
Experimental Workflow
Caption: LC-MS/MS workflow for beclomethasone quantification.
Data Presentation
Calibration Curve
A typical calibration curve is constructed by plotting the peak area ratio of beclomethasone to this compound against the nominal concentration of beclomethasone.
| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.012 |
| 10 | 0.025 |
| 50 | 0.124 |
| 100 | 0.248 |
| 500 | 1.255 |
| 1000 | 2.510 |
| 2000 | 5.021 |
-
Linearity: The calibration curve was linear over the concentration range of 5-2000 pg/mL.
-
Correlation Coefficient (r²): > 0.995
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels.
Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | 4.95 | 6.8 | 99.0 |
| Low | 15 | 15.3 | 5.2 | 102.0 |
| Medium | 150 | 147.6 | 4.5 | 98.4 |
| High | 1500 | 1521 | 3.8 | 101.4 |
Inter-Day Precision and Accuracy (3 days, n=18)
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | 5.08 | 8.2 | 101.6 |
| Low | 15 | 14.8 | 6.5 | 98.7 |
| Medium | 150 | 151.2 | 5.1 | 100.8 |
| High | 1500 | 1494 | 4.7 | 99.6 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of beclomethasone in human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. The solid-phase extraction protocol is effective in removing matrix interferences, and the chromatographic conditions provide good peak shape and resolution. This method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and pharmaceutical research.
References
- 1. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
Protocol for the Quantification of Beclomethasone in Human Plasma using Beclomethasone-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Beclomethasone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Beclomethasone-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and matrix effect reduction. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of Beclomethasone at low pg/mL levels.
Introduction
Beclomethasone is a potent synthetic glucocorticoid used in the treatment of asthma and other respiratory conditions. Due to its high potency, therapeutic concentrations in systemic circulation are very low, necessitating a highly sensitive and selective analytical method for its quantification in biological matrices like human plasma.[1][2] This protocol describes a validated LC-MS/MS method for the determination of Beclomethasone, utilizing its deuterated analog, this compound, as the internal standard to compensate for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard is critical for achieving the precision and accuracy required in regulated bioanalysis.
Experimental
Materials and Reagents
-
Beclomethasone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Beclomethasone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Beclomethasone stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
-
Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add 25 µL of the 1 ng/mL this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of hexane to remove non-polar interferences.[3]
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex. Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.0 µm)[1] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Oven Temp | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temp | 350°C |
| Nebulizing Gas | 3 L/min |
| Drying Gas | 15 L/min |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Beclomethasone | 521.2 | 411.3 | 15 |
| 521.2 | 319.1 | 25 | |
| This compound | 526.2 | 416.3 | 15 |
Note: Collision energies may require optimization based on the specific mass spectrometer used.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity | 5 - 2000 pg/mL (r² > 0.99) | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ± 15% of nominal values (for QC samples) | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (for QC samples) | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible across QC levels (e.g., >80%) | Consistent, precise, and reproducible |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15 | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Stable in human plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C. | Analyte concentration within ±15% of the initial concentration |
Results and Discussion
This method demonstrates high sensitivity with a lower limit of quantitation of 5.0 pg/mL, making it suitable for pharmacokinetic studies following low-dose administration of Beclomethasone. The use of solid-phase extraction effectively removes plasma components that can cause ion suppression or enhancement, thereby minimizing the matrix effect. The chromatographic conditions provide a good separation of Beclomethasone from endogenous plasma components with a total run time of 5 minutes, allowing for high-throughput analysis. The validation results confirm that the method is accurate, precise, and reliable for the quantification of Beclomethasone in human plasma.
Visualization
Caption: Workflow for Beclomethasone analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of Beclomethasone in human plasma. The protocol, incorporating this compound as an internal standard and a solid-phase extraction for sample cleanup, is well-suited for demanding bioanalytical applications in clinical and pharmaceutical research. The thorough validation ensures that the data generated is accurate and reproducible.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Beclomethasone-d5 in Therapeutic Drug Monitoring (TDM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy by maintaining plasma or blood drug concentrations within a target therapeutic window. This is particularly important for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or where clinical response is difficult to monitor. Beclomethasone, a potent synthetic glucocorticoid, is widely used for the treatment of asthma and other inflammatory conditions. Due to its low systemic bioavailability and the potential for systemic side effects at higher doses, TDM can be a valuable tool to ensure efficacy while minimizing adverse effects.
Beclomethasone-d5, a deuterated analog of beclomethasone, serves as an ideal internal standard (IS) for the quantitative analysis of beclomethasone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process.[1] This document provides detailed application notes and protocols for the use of this compound in the TDM of beclomethasone.
Principle of the Method
The analytical method involves the extraction of beclomethasone and the internal standard, this compound, from a biological matrix (e.g., human plasma) followed by analysis using a highly sensitive and selective LC-MS/MS method. The concentration of beclomethasone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Quantitative Data Summary
The following tables summarize the validation parameters for a highly sensitive LC-MS/MS method for the quantification of beclomethasone, utilizing a deuterated internal standard. While the specific data presented here was generated using Beclomethasone Dipropionate-d10 (BDP-d10), it is representative of the performance expected when using this compound for the analysis of beclomethasone, given their analogous functions as internal standards.[2]
Table 1: Method Validation Summary [2]
| Parameter | Result |
| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL |
| Intraday Precision (RSD %) | ≤ 11.97% |
| Intraday Accuracy (% Nominal) | 100.99% |
| Interday Precision (RSD %) | ≤ 8.23% |
| Interday Accuracy (% Nominal) | 96.99% to 101.89% |
| LLOQ | 5.0 pg/mL |
Table 2: Intra-day Precision and Accuracy [2]
| Nominal Conc. (pg/mL) | Observed Conc. (pg/mL) | Accuracy (%) | Precision (% RSD) |
| 5.03 (LLOQ QC) | 5.08 | 101.0 | 11.97 |
| 25.0 (LQC) | 25.47 | 101.9 | 5.43 |
| 250.0 (MQC) | 242.48 | 97.0 | 4.87 |
| 1000.0 (HQC) | 993.45 | 99.3 | 3.21 |
Table 3: Global Precision and Accuracy (Inter-day) [2]
| Nominal Conc. (pg/mL) | Observed Conc. (pg/mL) | Accuracy (%) | Precision (% RSD) |
| 5.03 (LLOQ QC) | 5.64 | 112.1 | 7.57 |
| 25.0 (LQC) | 25.47 | 101.9 | 8.23 |
| 250.0 (MQC) | 242.48 | 97.0 | 6.54 |
| 1000.0 (HQC) | 993.45 | 99.3 | 5.98 |
Experimental Protocols
Materials and Reagents
-
Beclomethasone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Trifluoroacetate (or other suitable mobile phase modifier)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Reversed-phase)
Experimental Workflow
Sample Preparation Protocol (Solid Phase Extraction)
-
To a 450 µL aliquot of human plasma, add 50 µL of this compound internal standard solution.
-
Add 400 µL of a suitable buffer and vortex to mix.
-
Load the sample onto a pre-conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water followed by acetonitrile to remove interferences.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Table 4: LC Parameters
| Parameter | Condition |
| HPLC System | Nexera X2 UHPLC or equivalent |
| Column | Shim-packTM GIST C18, 50 x 2.1 mm, 3.0 µm |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of beclomethasone and IS |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Table 5: MS Parameters
| Parameter | Condition |
| Mass Spectrometer | LCMS-8045 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Interface Voltage | 2.0 kV |
| Interface Temperature | 350 °C |
| Heat Block Temperature | 300 °C |
| Desolvation Line (DL) Temp. | 120 °C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 18 L/min |
| Heating Gas Flow | 10 L/min |
| CID Gas | Argon at 230 kPa |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Table 6: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Beclomethasone | To be optimized | To be optimized |
| This compound | To be optimized | To be optimized |
Note: The specific m/z values for precursor and product ions for beclomethasone and this compound need to be determined through infusion experiments on the specific mass spectrometer being used.
Logical Relationship of Internal Standard in Bioanalysis
Discussion
The use of this compound as an internal standard in LC-MS/MS-based TDM of beclomethasone offers high accuracy and precision. The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during the analytical process. The presented protocol, adapted from a validated method for a similar deuterated standard, provides a robust starting point for developing and validating a method for beclomethasone quantification in a clinical or research setting. The low LLOQ of 5.0 pg/mL demonstrates the sensitivity required for TDM of inhaled corticosteroids, which are present at very low concentrations in systemic circulation. The validation data confirms that the method is linear, accurate, and precise over a clinically relevant concentration range. Researchers and drug development professionals can adapt this methodology to support pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring to personalize beclomethasone therapy.
References
Solid-phase extraction (SPE) protocol for Beclomethasone-d5 from biological matrices
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of Beclomethasone-d5 (BDP-d5), an isotopic internal standard for Beclomethasone Dipropionate (BDP), from biological matrices, primarily human plasma. The method is optimized for high recovery and minimal matrix effects, making it suitable for sensitive and reproducible bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Beclomethasone dipropionate is an inhaled corticosteroid with very low systemic bioavailability, leading to challenging low plasma concentrations that require highly sensitive analytical methods for pharmacokinetic studies.[1][2] The use of a deuterated internal standard like this compound is crucial for accurate quantification. Solid-phase extraction is a preferred sample preparation technique over protein precipitation and liquid-liquid extraction as it yields cleaner extracts, good recovery, and reproducible results with minimal matrix interference.[1]
This protocol is based on a validated LC-MS/MS method for the quantification of Beclomethasone at the picogram level (LLOQ –5.0 pg/mL) using BDP-D10 as an internal standard.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the described solid-phase extraction method in conjunction with an LC-MS/MS assay for the analysis of Beclomethasone, using this compound as an internal standard.
| Parameter | Result |
| Analyte | Beclomethasone (with this compound as internal standard) |
| Matrix | Human Plasma |
| Mean Recovery | 60.14% |
| Recovery Precision (% RSD) | 2.70% |
| Matrix Effect (LQC) | 1.05 |
| Matrix Effect (HQC) | 0.96 |
| Calibration Curve Range | 5.0 - 2000.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
| Intra-day Precision at LLOQ (% RSD) | 11.97% |
| Intra-day Accuracy at LLOQ (% Nominal) | 100.99% |
| Global Precision (% RSD) for LQC, MQC, HQC | 4.36% to 8.23% |
| Global Accuracy (% Nominal) for LQC, MQC, HQC | 96.99% to 101.89% |
LQC: Lower Quality Control, MQC: Middle Quality Control, HQC: Higher Quality Control, RSD: Relative Standard Deviation
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the solid-phase extraction of this compound from human plasma.
1. Materials and Reagents
-
This compound (Internal Standard) solution
-
Human Plasma (collected in appropriate anticoagulant, e.g., K2-EDTA)
-
Buffer (e.g., Ammonium Trifluoroacetate in Water, 2 mM)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Pipettes and low-binding collection tubes
2. Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 450 µL of the human plasma sample.
-
Add 50 µL of the this compound internal standard solution to the plasma.
-
Add 400 µL of buffer to the sample.
-
Vortex the mixture thoroughly for approximately 30 seconds to ensure complete mixing.
-
Centrifuge the sample if necessary to pellet any precipitated proteins, although this protocol focuses on direct loading onto the SPE cartridge.
3. Solid-Phase Extraction (SPE)
The following steps should be performed using a reversed-phase SPE cartridge.
-
Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove less polar interferences.
-
After the final wash, dry the sorbent bed completely by applying vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes in the SPE manifold.
-
Elute the analyte and internal standard from the cartridge by adding 1 mL of 100% acetonitrile.
-
Allow the elution solvent to pass through the sorbent slowly to ensure complete elution.
-
4. Post-Extraction Processing
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis. A common approach is to dilute the eluent with water in a 1:1 v/v ratio before direct injection.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
This detailed protocol provides a robust method for the extraction of this compound from biological matrices, ensuring high-quality data for bioanalytical studies. As with any analytical method, it is recommended to perform a full validation according to regulatory guidelines.
References
Application Note and Protocol: Liquid-Liquid Extraction of Beclomethasone-d5 from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclomethasone is a potent glucocorticoid used in the treatment of various inflammatory conditions. Pharmacokinetic and toxicokinetic studies often require the accurate quantification of beclomethasone and its metabolites in biological matrices, including tissue samples. Beclomethasone-d5, a deuterated analog, is the ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it shares similar chemical and physical properties with the analyte, ensuring reliable correction for matrix effects and extraction variability.[1]
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from tissue samples. LLE is a robust and widely used technique for the separation of analytes from complex biological matrices based on their differential solubility in immiscible liquid phases. The described method is designed to provide high recovery and clean extracts suitable for sensitive LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)[2]
-
500 mM Hydrochloric acid (HCl)[2]
-
Ringer's phosphate buffer (pH 6.8)[2]
-
Ethanol (ACS grade)[2]
-
Deionized water
-
Tissue homogenizer
-
Centrifuge capable of 3000 x g
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and tips
-
Glass centrifuge tubes (15 mL)
-
HPLC vials
Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 2 mL of Ringer's pH 6.8 phosphate buffer to the tissue.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
The resulting tissue homogenate is now ready for the extraction procedure.
Liquid-Liquid Extraction (LLE) Protocol
-
Transfer the tissue homogenate to a 15 mL glass centrifuge tube.
-
Spike the homogenate with an appropriate volume of this compound internal standard stock solution.
-
Acidify the tissue homogenate to approximately pH 2 by adding 500 mM HCl. This step helps to release protein-bound drug.
-
Add 2 mL of ethanol to the homogenate to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 8 mL of dichloromethane to the tube.
-
Vortex the sample vigorously for 10 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 120 µL of a 50:50 mixture of Methanol and 5% acetic acid.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an HPLC vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of this compound from tissue samples.
Data Presentation
The following tables represent typical data that should be generated during the validation of this analytical method.
Table 1: Recovery of this compound from Spiked Tissue Homogenate
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Peak Area of Unextracted Standard | % Recovery |
| This compound | 1 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
Table 2: Matrix Effect Evaluation
| Analyte | Concentration (ng/mL) | Peak Area in Solvent (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Effect (%) (B/A * 100) |
| This compound | 1 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | % CV | % Accuracy |
| LLOQ | 0.05 | Data | ≤ 20 | 80-120 |
| Low QC | 0.15 | Data | ≤ 15 | 85-115 |
| Mid QC | 5 | Data | ≤ 15 | 85-115 |
| High QC | 40 | Data | ≤ 15 | 85-115 |
| (Data to be filled in by the executing laboratory) |
Discussion
The presented liquid-liquid extraction protocol provides a robust framework for the isolation of this compound from tissue samples. The use of a deuterated internal standard is crucial for mitigating the variability inherent in the extraction process and potential matrix effects during LC-MS/MS analysis. The choice of dichloromethane as the extraction solvent is based on its polarity, which is suitable for extracting corticosteroids. Acidification of the sample helps to disrupt protein binding and improve extraction efficiency.
It is essential to validate this method in the specific tissue matrix of interest to determine key parameters such as recovery, matrix effect, precision, and accuracy. The provided tables serve as a template for the presentation of such validation data. The lower limit of quantification (LLOQ) for similar methods has been reported in the low ng/mL to pg/mL range, demonstrating the high sensitivity achievable with LC-MS/MS. The final reconstituted sample should be compatible with the initial mobile phase of the LC-MS/MS method to ensure good peak shape. Further optimization of the protocol, such as testing alternative extraction solvents or pH conditions, may be necessary depending on the specific tissue type and the analytical instrumentation used.
References
Application Note: High-Throughput Multi-Residue Analysis of Corticosteroids Using Beclomethasone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of multiple corticosteroid residues in various biological matrices. By employing a stable isotope-labeled internal standard, Beclomethasone-d5, this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The protocol is suitable for a range of applications, including clinical research, food safety analysis, and pharmaceutical development.
Introduction
Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[1] Their extensive use in both human and veterinary medicine necessitates sensitive and reliable analytical methods for monitoring their levels in biological systems and ensuring food safety. Multi-residue analysis of corticosteroids presents a challenge due to the structural similarity of the compounds and the complexity of biological matrices. The use of a deuterated internal standard, such as this compound, is a well-established strategy to achieve accurate and precise quantification by compensating for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer.[1] This document provides a detailed protocol for the multi-residue analysis of corticosteroids using this compound as an internal standard coupled with LC-MS/MS.
Principle of Quantification using a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart. This compound is an ideal internal standard as it co-elutes with the target analytes and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Caption: Logical relationship for quantification using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Corticosteroid analytical standards (e.g., Dexamethasone, Prednisolone, Betamethasone, etc.)
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Anhydrous magnesium sulfate and sodium chloride (for QuEChERS)
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances and concentrating the analytes of interest. The following is a general workflow that can be adapted for various matrices such as plasma, urine, and animal tissue.
Caption: Experimental workflow for corticosteroid multi-residue analysis.
Detailed Protocol for Plasma/Serum:
-
To 1 mL of plasma/serum, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup by SPE.
Detailed Protocol for Animal Tissue (e.g., Liver, Muscle):
-
Weigh 1-2 g of homogenized tissue.
-
Add the internal standard solution (this compound).
-
Perform extraction using an appropriate solvent like ethyl acetate or acetonitrile (QuEChERS method).
-
For QuEChERS, add magnesium sulfate and sodium chloride, vortex, and centrifuge.
-
The resulting supernatant is subjected to dispersive SPE (dSPE) for cleanup.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the corticosteroids.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is ideal for the quantitative analysis of corticosteroids due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.
-
MRM Transitions: For each corticosteroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized for accurate identification and quantification. The precursor ion is typically the protonated molecule [M+H]+.
Quantitative Data
The following tables summarize the quantitative performance data from various validated methods for the analysis of corticosteroids.
Table 1: Optimized Mass Spectrometric Parameters for Selected Corticosteroids and this compound Internal Standard
| Compound | Ionization Mode | Q1 Mass (Da) | Q3 Mass (Da) |
| This compound (IS) | Positive | 414.3 | 396.1 |
| Beclomethasone | Positive | 409.3 | 391.1 |
| Betamethasone | Positive | 393.3 | 373.2 |
| Dexamethasone | Positive | 393.3 | 373.2 |
| Prednisolone | Positive | 361.2 | 147.1 |
| Methylprednisolone | Positive | 375.0 | 161.0 |
| Triamcinolone | Positive | 395.0 | 225.0 |
| Budesonide | Positive | 431.0 | 413.0 |
Note: The specific Q3 mass may vary depending on the instrument and optimization. The values presented are commonly used transitions.
Table 2: Method Validation Data for Multi-Residue Corticosteroid Analysis
| Analyte | Matrix | LLOQ (ng/mL or ng/g) | Recovery (%) |
| Beclomethasone | Plasma | 0.025 | 95 - 105 |
| Dexamethasone | Liver | 0.1 | 85 - 110 |
| Prednisolone | Urine | 0.5 | 90 - 108 |
| Betamethasone | Milk | 0.2 | 88 - 112 |
| Methylprednisolone | Plasma | 0.5 | 92 - 107 |
| Triamcinolone | Urine | 1.0 | 85 - 115 |
LLOQ (Lower Limit of Quantification) and Recovery values are indicative and may vary based on the specific matrix and laboratory conditions.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of corticosteroids provides a reliable and accurate method for their simultaneous quantification in complex biological matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for high-throughput screening and quantitative analysis in various research and development settings. The robustness of the method, combined with the inherent selectivity and sensitivity of tandem mass spectrometry, makes it an invaluable tool for corticosteroid analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Beclomethasone Dipropionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory and vasoconstrictive properties. It is widely used in the treatment of asthma, allergic rhinitis, and various skin disorders. Accurate and reliable analytical methods are crucial for the quality control of beclomethasone dipropionate in bulk drug substances and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of beclomethasone dipropionate. The method is based on established principles and is suitable for routine quality control analysis, providing accurate quantification and separation from potential degradation products.[1][2][3][4]
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is employed for the analysis. The conditions have been optimized to provide a stable baseline, good peak shape, and efficient separation. A C18 column is commonly used for the separation of corticosteroids like beclomethasone dipropionate.[2] The mobile phase, a mixture of an organic solvent (such as methanol or acetonitrile) and water, ensures adequate retention and elution of the analyte.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Run Time | Approximately 15 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 850 mL of HPLC-grade methanol and 150 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15 minutes to remove dissolved gases.
-
-
Standard Stock Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of Beclomethasone Dipropionate Reference Standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Add a sufficient amount of methanol to dissolve the standard and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with methanol and mix well.
-
-
Working Standard Solutions for Calibration Curve:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 5.0 to 25.0 µg/mL. For example, to prepare a 10 µg/mL solution, dilute 0.5 mL of the stock solution to 25 mL with the mobile phase.
-
2. Sample Preparation
The sample preparation procedure will vary depending on the formulation.
-
For Bulk Drug Substance:
-
Accurately weigh an amount of the bulk drug substance equivalent to 12.5 mg of beclomethasone dipropionate.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol, following the same procedure as for the standard stock solution.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
For Pharmaceutical Formulations (e.g., Creams, Ointments, Suspensions):
-
Accurately weigh a quantity of the formulation equivalent to a known amount of beclomethasone dipropionate.
-
Transfer the sample to a suitable container and add a known volume of methanol.
-
Extract the active ingredient by a combination of vortexing, sonicating for 10-20 minutes, and centrifugation to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Dilute the filtered solution with the mobile phase to a concentration within the working range of the assay.
-
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times (typically 5 or 6 injections). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The peak area of beclomethasone dipropionate is used to calculate the concentration in the sample by referring to the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity (Concentration Range) | 5.0 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.16 µg/mL |
| Limit of Quantitation (LOQ) | ~0.54 µg/mL |
| Specificity | No interference from excipients or degradation products. |
| Robustness | The method is unaffected by small, deliberate variations in mobile phase composition and flow rate. |
Visualizations
Experimental Workflow for Beclomethasone HPLC Analysis
The following diagram illustrates the logical flow of the experimental procedure, from the initial preparation of solutions to the final data analysis.
Caption: Generalized workflow for the HPLC analysis of Beclomethasone.
Logical Relationship for Method Validation
This diagram outlines the key parameters assessed during the validation of the analytical method to ensure its suitability.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
Application Notes and Protocols for the Quantitative Analysis of Beclomethasone Metabolites using Beclomethasone-d5
These application notes provide a comprehensive guide for the quantitative analysis of beclomethasone and its primary metabolites, beclomethasone 17-monopropionate (B17MP) and beclomethasone (BOH), in biological matrices. The protocol utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with beclomethasone-d5 as the internal standard (IS) for accurate quantification.
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid prodrug widely used in the treatment of asthma and other inflammatory conditions.[1][2] Following administration, BDP undergoes rapid metabolism in the body, primarily mediated by esterase enzymes in tissues like the lungs.[3][4] This metabolic process is crucial as it converts the prodrug into its pharmacologically active metabolite, beclomethasone 17-monopropionate (B17MP), which exhibits a significantly higher affinity for the glucocorticoid receptor.[5] Further hydrolysis leads to the formation of the less active beclomethasone (BOH). Given the low systemic bioavailability and rapid clearance of BDP, highly sensitive analytical methods are required to quantify its metabolites in biological samples. This document outlines a robust LC-MS/MS protocol for the simultaneous quantification of B17MP and BOH, employing this compound as an internal standard to ensure accuracy and precision.
Metabolic Pathway of Beclomethasone Dipropionate
Beclomethasone dipropionate is hydrolyzed by esterases to its active metabolite, B17MP, and the inactive B21MP, which is then further metabolized to BOH. The primary metabolism to B17MP is a critical activation step. Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are also involved in the further metabolism of BDP and its metabolites to inactive forms through processes like hydroxylation and dehydrogenation.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of beclomethasone metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting beclomethasone and its metabolites from plasma and other biological fluids.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a suitable reversed-phase SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a water:acetonitrile mixture to remove interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are recommended for the chromatographic separation and mass spectrometric detection of the analytes.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 150 x 2 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and 2 mM Ammonium Acetate in water |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Beclomethasone 17-Monopropionate (B17MP) | 465 | 279 |
| Beclomethasone (BOH) | 409 | 279 |
| This compound (Internal Standard) | 414 | 284 |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The provided values are illustrative.
Quantitative Data and Method Validation
A summary of typical validation parameters for the quantitative analysis of beclomethasone and its metabolites is presented below. These values are based on published literature and serve as a guideline.
Table 3: Summary of Quantitative and Validation Parameters
| Parameter | Beclomethasone 17-Monopropionate (B17MP) | Beclomethasone (BOH) |
| Linearity Range | 0.05 - 5 ng/mL | 50 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 50 pg/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Workflow
The overall workflow for the quantitative analysis of beclomethasone metabolites is depicted in the following diagram.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of beclomethasone metabolites in biological matrices. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variabilities in sample processing, thereby ensuring high accuracy and precision. This protocol can be readily implemented in research and drug development settings for pharmacokinetic and metabolic studies of beclomethasone dipropionate.
References
- 1. youtube.com [youtube.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Beclomethasone-d5 Extraction from Plasma
Welcome to the technical support center for the optimization of Beclomethasone-d5 extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the bioanalytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most common techniques for extracting corticosteroids like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and disadvantages in terms of cleanliness, recovery, and throughput. SPE is often favored for its high selectivity and ability to produce clean extracts, which is crucial for sensitive LC-MS/MS analysis.[1][2][3][4]
Q2: I am observing low recovery of this compound. What are the potential causes?
A2: Low recovery can stem from several factors, including incomplete protein precipitation, suboptimal pH during LLE, inefficient elution from an SPE cartridge, or degradation of the analyte. For deuterated standards, ensuring they behave identically to the unlabeled analyte is crucial. It's also important to consider the stability of Beclomethasone and its esters in plasma; esterase activity can lead to degradation, and the use of inhibitors like sodium fluoride in collection tubes is recommended.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and can significantly impact data quality. To minimize these effects, a more selective sample preparation technique like SPE is recommended over simpler methods like PPT. SPE is effective at removing phospholipids and other endogenous components that are known to cause ion suppression. Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is a critical step.
Q4: Should I use a deuterated internal standard for this compound quantification?
A4: While this compound is itself a deuterated version of Beclomethasone, in quantitative bioanalysis, it is typically the analyte of interest. An ideal internal standard would be a stable isotope-labeled version of the analyte with a greater mass shift (e.g., ¹³C₃-Beclomethasone-d5). However, if this compound is being used as the internal standard for the quantification of unlabeled Beclomethasone, it is an excellent choice. A deuterated internal standard is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and has similar extraction recovery and ionization efficiency. This allows it to effectively compensate for variability during sample preparation and analysis.
Q5: Can the choice of organic solvent impact my extraction recovery in LLE?
A5: Absolutely. The choice of an organic solvent in LLE is critical and depends on the polarity of the analyte. For corticosteroids, solvents like methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate are commonly used. The polarity of the solvent must be optimized to ensure efficient partitioning of this compound from the aqueous plasma into the organic phase. It may be necessary to test a panel of solvents with varying polarities to find the optimal one for your specific application.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma (e.g., from 2:1 to 4:1). Ensure vigorous vortexing and adequate centrifugation time and speed. |
| Suboptimal LLE Conditions | Adjust the pH of the aqueous phase to ensure this compound is in a neutral state for better partitioning into the organic solvent. Test different organic solvents with varying polarities (e.g., MTBE, ethyl acetate, dichloromethane). |
| Inefficient SPE Elution | Use a stronger elution solvent or increase the volume of the elution solvent. Consider incorporating a "soak step" where the elution solvent remains in the cartridge for a few minutes before the final elution. |
| Analyte Breakthrough During SPE Loading/Washing | Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate (e.g., 1-2 mL/min). Use a weaker wash solvent to remove interferences without prematurely eluting the analyte. |
| Analyte Degradation | Ensure plasma samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) and are kept on ice. Process samples as quickly as possible and store them at -70°C. |
| Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips. Silanizing glassware can also prevent adsorption of steroids. |
Issue 2: High Variability in Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible to improve precision. Ensure consistent vortexing times and centrifugation conditions for all samples. |
| Poor Internal Standard Performance | Ensure the internal standard is added to the samples at the very beginning of the extraction process to account for variability in all subsequent steps. Verify the purity and concentration of the internal standard solution. |
| Matrix Effects | Switch to a more selective sample preparation method like SPE to obtain a cleaner extract. Modify chromatographic conditions to better separate the analyte from matrix interferences. |
| Emulsion Formation in LLE | Centrifuge at a higher speed or for a longer duration. Add a small amount of salt to the aqueous phase to help break the emulsion. Supported Liquid Extraction (SLE) is an alternative that avoids the shaking step and thus prevents emulsion formation. |
Data Presentation: Comparison of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Cleanliness of Extract | Low | Moderate | High |
| Recovery | Variable, can be high | Generally high, but analyte dependent | High and consistent |
| Throughput | High | Moderate | Can be high with 96-well plates |
| Tendency for Matrix Effects | High | Moderate | Low |
| Method Development Time | Short | Moderate | Can be longer |
| Cost per Sample | Low | Low | Higher |
| Automation Compatibility | High | Moderate (risk of emulsion) | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a polypropylene tube, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add an appropriate volume of internal standard.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound extraction from plasma.
Caption: Troubleshooting guide for low extraction recovery.
References
Addressing matrix effects in LC-MS/MS analysis of Beclomethasone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Beclomethasone-d5.
Troubleshooting Guide
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
-
Possible Cause: Ion suppression due to co-eluting matrix components. Endogenous components like salts, proteins, and phospholipids are known to cause ion suppression in electrospray ionization (ESI).[1][2]
-
Solution:
-
Optimize Sample Preparation: A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[3]
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your analyte.[3][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from many matrix components.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components is crucial.
-
Modify the Gradient: A shallower gradient can improve resolution.
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
-
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds, including corticosteroids. If your instrument allows, testing your method with an APCI source is recommended.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
-
Possible Cause 1: Variable matrix effects between different sample lots or individual patient samples. The composition of the matrix can vary significantly, leading to different degrees of ion suppression or enhancement.
-
Solution 1:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: this compound is a SIL internal standard for Beclomethasone. The use of a SIL internal standard is the recommended approach to compensate for matrix effects, as it has nearly identical physicochemical properties to the analyte and should be affected by the matrix in the same way.
-
Ensure Co-elution: The ability of a SIL internal standard to compensate for matrix effects is dependent upon its co-elution with the unlabeled compound. Incomplete co-elution can lead to differing degrees of ion suppression between the analyte and the internal standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples, improving accuracy.
-
-
Possible Cause 2: The "deuterium isotope effect" causing chromatographic separation of Beclomethasone and this compound. The replacement of hydrogen with deuterium can slightly alter the lipophilicity of the molecule, leading to different retention times on a reversed-phase column.
-
Solution 2:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or temperature may help to achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can be used to ensure complete overlapping of the analyte and internal standard peaks, minimizing the impact of differential matrix effects.
-
Consider Alternative SIL-IS: If the deuterium isotope effect is significant and cannot be overcome, consider using a 13C or 15N labeled internal standard if available, as these are less prone to chromatographic shifts.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantitative analysis.
Q2: How do I know if my analysis is affected by matrix effects?
A: You can assess matrix effects using the following methods:
-
Post-Extraction Spike Method: This is a quantitative method to determine the extent of matrix effects. It involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is infused into the mass spectrometer post-column while a blank matrix extract is injected. Deviations from a stable baseline indicate the presence of matrix effects.
Q3: Why is a stable isotope-labeled internal standard like this compound important?
A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. Because it has almost identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification even in the presence of matrix effects.
Q4: Can the use of this compound still lead to inaccurate results?
A: Yes, under certain conditions. If Beclomethasone and this compound do not perfectly co-elute due to the deuterium isotope effect, they may experience different degrees of ion suppression, leading to inaccurate quantification. It is crucial to verify the co-elution of the analyte and the SIL-IS during method development.
Q5: What are the most effective ways to reduce matrix effects?
A: A combination of strategies is often the most effective approach:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.
-
Optimized Chromatography: Improving the separation of the analyte from matrix components can prevent co-elution and minimize ion suppression.
-
Use of a SIL-IS: Employing a stable isotope-labeled internal standard like this compound helps to compensate for any remaining matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85 - 95 | 40 - 60 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 (Suppression) | |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression/Enhancement) |
Note: Values are representative and can vary depending on the specific matrix and experimental conditions.
Table 2: Example LC-MS/MS Parameters for Beclomethasone Analysis
| Parameter | Condition | Reference |
| LC Column | Shim-pack™ GIST C18 (50 x 2.1 mm, 3.0 µm) | |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 25 µL | |
| Ionization Mode | ESI Positive | |
| MRM Transition (BDP) | Q1: 521.2 -> Q3: 319.1 | |
| MRM Transition (BDP-D10) | Q1: 531.2 -> Q3: 329.1 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Beclomethasone) and internal standard (this compound) into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
-
Select an appropriate SPE cartridge: Based on the properties of Beclomethasone, a reversed-phase (e.g., C18) cartridge is suitable.
-
Condition the cartridge: Follow the manufacturer's instructions, which typically involve washing with methanol and then equilibrating with water.
-
Load the sample: Load the pre-treated sample (e.g., plasma with internal standard added) onto the cartridge.
-
Wash the cartridge: Wash with a weak solvent (e.g., water, low percentage of organic solvent) to remove polar interferences.
-
Elute the analyte: Elute Beclomethasone and this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
A troubleshooting workflow for addressing matrix effects.
Workflow for the post-extraction spike method.
References
Technical Support Center: Managing Ion suppression for Beclomethasone-d5 in Electrospray Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression for Beclomethasone-d5 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the electrospray ionization source.[1] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2] Since this compound is often used as an internal standard for the quantification of Beclomethasone, uncorrected ion suppression can lead to inaccurate measurements of the active drug.
Q2: How can I determine if my this compound signal is experiencing ion suppression?
A2: A common method to assess ion suppression is through a post-column infusion experiment. In this procedure, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma, urine) is then injected onto the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[2]
Another quantitative approach is the post-extraction spike method.[3] Here, the response of this compound in a neat solution is compared to its response when spiked into a blank, extracted sample matrix. The matrix factor (MF) can be calculated, where an MF less than 1 indicates ion suppression.
Q3: Can the choice of ionization source affect ion suppression for this compound?
A3: Yes, the choice of ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression compared to atmospheric pressure chemical ionization (APCI). This is because ESI's ionization mechanism is more sensitive to changes in the droplet properties caused by matrix components. If significant ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by APCI.
Troubleshooting Guide
Issue 1: Inconsistent or low this compound signal intensity.
This is a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate this issue.
Inadequate sample cleanup is a major cause of ion suppression. The goal is to remove matrix components, such as phospholipids and salts, that are known to cause interference.
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for analysis.
-
Note: While fast, PPT is the least effective at removing interfering matrix components.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute.
-
Data Presentation: Comparison of Sample Preparation Methods on this compound Signal
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 85,000 | 0.57 |
| Liquid-Liquid Extraction (LLE) | 130,000 | 0.87 |
| Solid-Phase Extraction (SPE) | 145,000 | 0.97 |
| Neat Solution | 150,000 | 1.00 |
Note: The above data is representative and will vary based on the specific matrix and experimental conditions.
If sample preparation is insufficient, chromatographic separation can be optimized to resolve this compound from co-eluting matrix components.
Methodologies for Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ESI source.
Data Presentation: Effect of Chromatographic Conditions on Signal Suppression
| Chromatographic Parameter | Condition 1 | Condition 2 |
| Gradient | Fast Gradient (5 min) | Shallow Gradient (15 min) |
| This compound Peak Area | 92,000 | 140,000 |
| Column | Standard C18 | Phenyl-Hexyl |
| This compound Peak Area | 115,000 | 135,000 |
Note: Representative data is shown.
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to compensate for ion suppression. Since this compound is the internal standard, it's crucial that it co-elutes as closely as possible with the unlabeled Beclomethasone. Deuterated standards can sometimes exhibit slight chromatographic shifts compared to their non-deuterated counterparts. Using a ¹³C labeled standard, if available, may provide more complete co-elution and better compensation for matrix effects.
Experimental Workflow for Ion Suppression Investigation
Caption: Workflow for identifying and mitigating ion suppression.
Issue 2: Analyte (Beclomethasone) concentration affects the internal standard (this compound) signal.
In some cases, high concentrations of the analyte can suppress the signal of the co-eluting internal standard.
Troubleshooting Steps:
-
Dilute the Sample: Reducing the concentration of both the analyte and matrix components by diluting the sample can alleviate this competitive ionization effect. However, ensure the diluted concentration remains within the linear range of the assay.
-
Check for Detector Saturation: At very high analyte concentrations, the detector itself may become saturated, which can manifest as a suppressed internal standard signal. Analyze a dilution series of the analyte to check for linearity.
Logical Relationship of Ion Suppression Causes and Solutions
Caption: Causes of ion suppression and corresponding solutions.
References
Technical Support Center: Forced Degradation Studies for Beclomethasone Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on beclomethasone dipropionate (BDP).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of beclomethasone dipropionate observed in forced degradation studies?
A1: The primary degradation of beclomethasone dipropionate (BDP) typically involves the hydrolysis of its ester groups. The main degradation products identified are Beclomethasone 17-monopropionate (17-BMP) and Beclomethasone 21-monopropionate (21-BMP), which can be further hydrolyzed to Beclomethasone (BOH)[1][2]. Under certain conditions, other degradation products, such as 9,11-epoxide derivatives, may also be formed[1].
Q2: What is the recommended percentage of degradation to aim for in forced degradation studies?
A2: According to ICH guidelines, a target degradation of 5-20% is generally considered appropriate.[3] This extent of degradation is usually sufficient to generate and identify potential degradation products and validate the stability-indicating nature of the analytical method without causing such extensive degradation that it leads to the formation of irrelevant secondary products.[3]
Q3: How can I ensure the mass balance in my forced degradation studies?
A3: Mass balance is a critical parameter to ensure that all degradation products are accounted for. It is calculated by summing the assay value of the remaining parent drug and the levels of all detected degradation products. Ideally, the mass balance should be close to 100%. If a significant difference is observed, it could indicate the formation of non-chromophoric compounds, volatile impurities, or substances that are not eluted from the analytical column.
Q4: What are some common issues with HPLC analysis of beclomethasone and its degradants?
A4: Common issues include poor peak resolution, peak tailing, and baseline drift. Poor resolution can often be addressed by optimizing the mobile phase composition or selecting a different HPLC column. Peak tailing for corticosteroids is frequently caused by interactions with residual silanol groups on the column; this can be mitigated by using an end-capped column or lowering the mobile phase pH. Baseline drift in gradient elution can occur due to differences in the UV absorbance of the mobile phase components.
Q5: Are there any specific challenges when performing forced degradation on a finished pharmaceutical product containing beclomethasone?
A5: Yes, the excipients in the formulation can interfere with the analysis of degradation products. It is crucial to run a placebo (the formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients. This helps in ensuring that the observed degradation peaks are genuinely from the drug substance.
Troubleshooting Guides
This section provides solutions to common problems encountered during forced degradation studies of beclomethasone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low degradation (<5%) | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the intensity of the stress condition. For example, increase the temperature in 10°C increments, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent. |
| The drug substance is highly stable under the tested condition. | Confirm the stability of the drug under the specific condition. While some degradation is desirable, the inherent stability of the molecule might result in minimal degradation under certain stresses. Document this stability. | |
| Excessive degradation (>20-30%) | Stress conditions are too harsh. | Reduce the intensity of the stress condition. Decrease the temperature, shorten the exposure duration, or use a lower concentration of the stressor. The goal is to achieve partial, controlled degradation. |
| Formation of secondary degradation products. | Analyze the samples at earlier time points to observe the primary degradation products before they convert to secondary ones. This helps in understanding the degradation pathway. | |
| Poor peak shape (tailing, fronting) in HPLC | Secondary interactions with the stationary phase (silanol groups). | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol ionization. Employ a modern, end-capped HPLC column. |
| Column overload. | Dilute the sample to a lower concentration before injection. | |
| Poor resolution between parent drug and degradation products | Inappropriate mobile phase composition or HPLC column. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase, a longer length, or smaller particle size for higher efficiency. |
| Inconsistent or irreproducible results | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and duration of exposure. Use calibrated equipment. |
| Sample preparation issues. | Ensure complete dissolution of the sample and proper neutralization after acidic or basic stress. Filter all samples before HPLC injection to remove particulates. |
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of beclomethasone dipropionate under various stress conditions. The extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradants Identified |
| Acidic Hydrolysis | 0.1 M HCl | 1 - 12 hours | Room Temp - 60°C | 5 - 55% | Beclomethasone 17-monopropionate, Beclomethasone 21-monopropionate, Beclomethasone |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 - 4 hours | Room Temp | ~99% | Beclomethasone 17-monopropionate, Beclomethasone 21-monopropionate, Beclomethasone |
| Oxidative | 3-30% H₂O₂ | 24 - 48 hours | Room Temp | 10 - 20% | Various oxidative degradants |
| Thermal | Dry Heat | 24 - 48 hours | 60 - 80°C | 5 - 15% | Thermally induced degradation products |
| Photolytic | UV/Visible Light (ICH Q1B) | Defined Period | Controlled | 10 - 50% | Photodegradation products |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments for beclomethasone dipropionate.
Acidic Degradation
-
Preparation: Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours). Samples can be taken at intermediate time points to track the degradation kinetics.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
Alkaline Degradation
-
Preparation: Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
Stress Application: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 1-4 hours), monitoring the degradation over time.
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Preparation: Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
Stress Application: To a suitable volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24-48 hours), protected from light.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Preparation: Place the solid beclomethasone dipropionate powder in a suitable container.
-
Stress Application: Expose the solid drug substance to dry heat in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Sample Preparation for Analysis: After exposure, dissolve the stressed solid in a suitable solvent (e.g., methanol) and dilute to a known concentration with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Preparation: Prepare a solution of beclomethasone dipropionate in a suitable solvent (e.g., methanol). Also, expose the solid drug substance to light.
-
Stress Application: Expose the solution and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analysis: After the exposure period, dilute the stressed solution and a solution of the stressed solid to a suitable concentration with the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of Beclomethasone Dipropionate.
Caption: Primary hydrolytic degradation pathway of Beclomethasone Dipropionate.
References
Preventing sample carryover in Beclomethasone-d5 quantitative assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sample carryover in beclomethasone-d5 quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in the context of this compound quantitative assays?
A1: Sample carryover refers to the appearance of a signal from this compound in a blank or subsequent sample injection that originates from a preceding, typically high-concentration, sample.[1][2] This phenomenon can lead to inaccurate quantification, particularly affecting the lower limit of quantitation (LLOQ).[3]
Q2: Why is this compound susceptible to carryover?
A2: Corticosteroids like beclomethasone can be "sticky" compounds, meaning they have a tendency to adsorb to surfaces within the liquid chromatography-mass spectrometry (LC-MS) system.[4] This adsorption can occur on various components, including the injector needle, sample loop, tubing, and the analytical column itself.[5] Deuterated internal standards like this compound can also exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, which can sometimes contribute to carryover-related issues if not properly addressed during method development.
Q3: What are the primary sources of carryover in an LC-MS/MS system?
A3: The most common sources of carryover include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits.
-
Analytical Column: The column, including the frits and the stationary phase, can retain the analyte.
-
Transfer Lines and Fittings: Any dead volumes or improperly seated fittings can trap and later release the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can lead to a persistent background signal.
Q4: What is an acceptable level of carryover in a bioanalytical method?
A4: According to regulatory guidelines, the response of the analyte in a blank sample injected after a high-concentration standard (e.g., the upper limit of quantitation, ULOQ) should not exceed 20% of the response of the LLOQ.
Troubleshooting Guides
Initial Assessment of Carryover
If you suspect carryover is affecting your this compound assay, the first step is to confirm and quantify the issue.
Experimental Protocol: Carryover Assessment
-
Prepare Samples:
-
A high-concentration working solution of this compound at the ULOQ.
-
A blank matrix sample (e.g., plasma from an untreated subject).
-
A sample at the LLOQ.
-
-
Injection Sequence:
-
Inject the blank matrix to establish a baseline.
-
Inject the LLOQ sample.
-
Inject the ULOQ sample.
-
Inject a blank matrix sample immediately after the ULOQ.
-
Inject at least two more blank matrix samples.
-
-
Data Analysis:
-
Examine the chromatogram of the first blank injection after the ULOQ.
-
Calculate the peak area of any this compound signal in this blank.
-
Compare this peak area to the peak area of the LLOQ sample. The carryover is typically expressed as a percentage: (Peak Area in Blank / Peak Area at LLOQ) x 100%
-
Systematic Troubleshooting of Carryover
Once carryover is confirmed, a systematic approach is necessary to identify and eliminate the source.
Step 1: Isolate the Source (Autosampler vs. Column)
-
Remove the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
Repeat the carryover assessment injection sequence.
-
Interpretation:
-
If the carryover is significantly reduced or eliminated, the analytical column is the primary source.
-
If the carryover persists, the issue lies within the autosampler or the components preceding the column (e.g., injector, tubing).
-
Step 2: Addressing Autosampler Carryover
If the autosampler is identified as the source, focus on the needle wash procedure. The composition and volume of the wash solvent are critical.
Step 3: Mitigating Column Carryover
If the column is the source, the following strategies can be employed:
-
Increase Column Wash Time: Extend the gradient elution to ensure all of the analyte has eluted before the next injection.
-
Use a Stronger Elution Solvent: Incorporate a stronger organic solvent in the mobile phase during the wash step.
-
Column Flushing: If carryover persists, flush the column with a strong solvent like 100% acetonitrile or a mixture of isopropanol and acetonitrile for an extended period.
Data Presentation: Wash Solvent Composition
| Wash Solvent Composition | Rationale & Recommendations |
| Aqueous/Organic Mixtures | A good starting point is a mixture similar to the mobile phase, such as 50:50 acetonitrile:water or methanol:water. |
| Acidified Wash Solutions | Adding a small amount of acid (e.g., 0.1-0.5% formic acid) can help to disrupt ionic interactions between basic analytes and metal surfaces in the autosampler. |
| "Magic Mix" | A strong, multi-component organic wash, such as a 40:40:20 mixture of acetonitrile, isopropanol, and acetone, can be very effective at removing "sticky" compounds. |
| Sequential Washing | Employing a multi-step wash sequence can be highly effective. For example, a wash with an acidified aqueous solution followed by a strong organic wash. |
Experimental Protocols
Detailed Protocol for Wash Solvent Optimization
-
Objective: To determine the most effective wash solvent composition and volume to minimize carryover of this compound.
-
Materials:
-
This compound stock solution.
-
Blank matrix (e.g., plasma).
-
Various organic solvents (acetonitrile, methanol, isopropanol, acetone).
-
Acids (e.g., formic acid).
-
-
Procedure:
-
Prepare a high-concentration this compound sample at the ULOQ.
-
Configure the initial needle wash method with a standard solvent (e.g., 50:50 acetonitrile:water).
-
Perform the carryover assessment injection sequence as described previously.
-
Calculate the initial carryover percentage.
-
Systematically change the wash solvent composition based on the recommendations in the data table (e.g., increase organic strength, add acid).
-
For each new wash condition, repeat the carryover assessment.
-
Once an effective composition is identified, investigate the effect of increasing the wash volume and/or the duration of the wash cycle.
-
Select the wash method that reduces the carryover to an acceptable level (<20% of LLOQ) without excessively increasing the cycle time.
-
Mandatory Visualization
Caption: A systematic workflow for troubleshooting sample carryover in this compound assays.
References
Technical Support Center: LC-MS/MS System Suitability for Beclomethasone-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing LC-MS/MS system suitability tests for Beclomethasone-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What is a system suitability test (SST) and why is it crucial for this compound analysis?
A System Suitability Test (SST) is a series of checks to ensure that the LC-MS/MS system is performing correctly before and during the analysis of study samples.[1] It is a critical component of method validation and routine analysis to guarantee the accuracy, precision, and reliability of the quantitative data for this compound.[2] An SST verifies that the entire system—including the instrument, column, mobile phase, and software—is functioning properly at the time of analysis.[1]
Q2: What are the key parameters to evaluate in an SST for this compound?
The primary parameters for an SST in the context of this compound analysis include:
-
Retention Time (RT): Ensures the correct identification of the analyte peak.
-
Peak Area/Response: Demonstrates the precision of the system's sample introduction and detection.
-
Peak Shape (Tailing Factor): Indicates the quality of the chromatography and the absence of undesirable interactions.
-
Signal-to-Noise Ratio (S/N): Confirms the system's sensitivity and its ability to detect the analyte at the required concentration.[3]
Q3: What are typical acceptance criteria for an LC-MS/MS system suitability test?
While specific criteria should be established during method validation, general acceptance criteria based on regulatory guidelines are summarized in the table below.
System Suitability Test: Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) Variation | Within ±2.5% of the established RT | Ensures correct peak identification and consistent chromatographic performance.[4] |
| Peak Area Precision (%RSD) | ≤15% for n≥5 injections | Demonstrates the reproducibility of the injector and detector. For bioanalytical methods, a wider range than for pharmaceutical analysis is often acceptable. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak symmetry and efficient chromatography. |
| Signal-to-Noise Ratio (S/N) | ≥10 for the lowest concentration standard | Confirms that the system has sufficient sensitivity for the analysis. |
Experimental Protocols
A detailed methodology for performing a system suitability test for this compound analysis is provided below. This protocol is a general guideline and may need to be adapted based on the specific instrumentation and analytical method.
System Suitability Test Protocol for this compound
Objective: To verify the performance of the LC-MS/MS system prior to the analysis of samples containing this compound.
Materials:
-
This compound reference standard
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile mobile phase additives (e.g., formic acid, ammonium formate)
-
Calibrated pipettes and volumetric flasks
-
Appropriate LC column (e.g., C18)
Procedure:
-
Prepare the System Suitability Solution: Prepare a solution of this compound at a concentration at or near the lower limit of quantitation (LLOQ). The solvent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
Equilibrate the LC-MS/MS System: Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Perform Injections: Make at least five replicate injections of the system suitability solution.
-
Data Acquisition: Acquire data using the established MRM (Multiple Reaction Monitoring) parameters for this compound.
-
Data Analysis: Process the data to determine the retention time, peak area, tailing factor, and signal-to-noise ratio for each injection.
-
Evaluation: Compare the results against the pre-defined acceptance criteria. If the criteria are met, the system is ready for sample analysis. If not, proceed to the troubleshooting section.
LC-MS/MS Parameters for this compound
The following table provides suggested starting parameters for the LC-MS/MS analysis of this compound. These may require optimization for your specific instrument.
| Parameter | Suggested Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | To be determined based on specific deuteration |
| Product Ion (Q3) | To be determined based on specific deuteration |
| Collision Energy (CE) | To be optimized for the specific transition |
Note: Specific MRM transitions and collision energies for this compound should be determined by infusing a standard solution and optimizing the parameters on the mass spectrometer. For Beclomethasone, a common precursor ion is m/z 521.2, with product ions around m/z 353.1 and 335.1. The precursor for this compound would be shifted accordingly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: High Variation in Peak Area (%RSD > 15%)
-
Possible Causes:
-
Injector Issues: Inconsistent injection volume due to air bubbles in the syringe or a worn injector seal.
-
LC System Leaks: A leak in the flow path can cause pressure fluctuations and variable flow rates.
-
Ion Source Instability: A dirty or contaminated ion source can lead to inconsistent ionization.
-
Inconsistent Sample Preparation: Variability in the preparation of the system suitability solution.
-
-
Troubleshooting Steps:
-
Check for Air Bubbles: Purge the injector to remove any trapped air.
-
Inspect for Leaks: Systematically check all fittings and connections for any signs of leakage.
-
Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source.
-
Prepare a Fresh Solution: Prepare a new system suitability solution to rule out preparation errors.
-
Problem 2: Retention Time Drifting or Shifting
-
Possible Causes:
-
Column Temperature Fluctuations: Inadequate temperature control of the column compartment.
-
Mobile Phase Composition Changes: Evaporation of the organic component or improper mixing of the mobile phase.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
Column Degradation: Buildup of contaminants or loss of stationary phase.
-
-
Troubleshooting Steps:
-
Verify Column Temperature: Ensure the column oven is set to the correct temperature and is stable.
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase and ensure it is properly degassed.
-
Increase Equilibration Time: Allow the column to equilibrate for a longer period before starting the injections.
-
Flush or Replace the Column: Flush the column with a strong solvent or replace it if it is old or has been used extensively.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Column Contamination: Adsorption of contaminants to the stationary phase can cause peak tailing.
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.
-
Secondary Silanol Interactions: Interaction of the analyte with active sites on the silica packing material.
-
-
Troubleshooting Steps:
-
Match Sample Solvent: Dissolve the this compound standard in a solvent that is as close as possible to the initial mobile phase composition.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Optimize Tubing and Fittings: Minimize the length of tubing and ensure all fittings are properly connected.
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid can help reduce peak tailing for certain compounds.
-
Problem 4: Low Signal-to-Noise Ratio (S/N < 10)
-
Possible Causes:
-
Low Analyte Concentration: The concentration of the system suitability solution is too low.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte.
-
Suboptimal MS Parameters: The collision energy and other MS parameters are not optimized for this compound.
-
Dirty Mass Spectrometer: Contamination of the ion optics or detector can reduce signal intensity.
-
-
Troubleshooting Steps:
-
Increase Concentration: Prepare a more concentrated system suitability solution.
-
Improve Chromatography: Modify the gradient to separate this compound from any potential interferences.
-
Optimize MS Parameters: Infuse a standard solution to optimize the MRM transition and collision energy.
-
Clean the Mass Spectrometer: Follow the manufacturer's guidelines for cleaning the mass spectrometer components.
-
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for conducting a system suitability test.
Caption: Decision tree for troubleshooting common SST failures.
References
- 1. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
Beclomethasone-d5 Bioanalytical Method Development: A Technical Support Center
Welcome to the technical support center for Beclomethasone-d5 bioanalytical method development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Beclomethasone. In quantitative bioanalysis, a SIL-IS is considered the gold standard.[1] Because it is chemically almost identical to the analyte (Beclomethasone), it exhibits very similar behavior during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1]
Q2: What are the primary metabolites of Beclomethasone that I should consider in my analysis?
A2: Beclomethasone dipropionate (BDP) is a pro-drug that is hydrolyzed by esterase enzymes to its active metabolite, beclomethasone 17-monopropionate (B-17-MP).[2] Minor inactive metabolites, beclomethasone 21-monopropionate (B-21-MP) and beclomethasone (BOH), are also formed.[2] Therefore, a robust bioanalytical method should ideally be able to separate and quantify BDP, B-17-MP, and BOH.
Q3: What are the initial steps I should take when developing a bioanalytical method for Beclomethasone?
A3: A typical workflow for method development involves several key stages:
-
Define Analytes and LLOQ: Clearly define the target analytes (Beclomethasone and its metabolites) and the required lower limit of quantification (LLOQ), which is often in the low pg/mL range for inhaled corticosteroids.
-
Internal Standard Selection: Choose a suitable internal standard, with this compound being a primary choice.
-
Sample Preparation: Develop a robust extraction method to isolate the analytes from the biological matrix. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Chromatographic Separation: Optimize the High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) conditions to achieve good separation of the analytes from each other and from matrix components.
-
Mass Spectrometric Detection: Optimize the MS/MS parameters for each analyte and the internal standard to ensure sensitivity and specificity.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters like linearity, accuracy, precision, selectivity, stability, and matrix effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability or Inaccuracy in Quality Control (QC) Samples
High variability or inaccuracy in QC samples is a common problem that can have multiple root causes. The following guide will help you systematically troubleshoot this issue.
Question: My QC sample results are showing high %CV and/or are outside the ±15% accuracy acceptance criteria. What are the potential causes and how can I resolve this?
Answer: This issue can stem from problems with the internal standard, sample preparation, matrix effects, or instrument performance. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inaccurate or variable QC samples.
Issue 2: Chromatographic Peak Shape Problems with this compound
Poor peak shape can compromise the integration and, consequently, the accuracy and precision of your results.
Question: I am observing peak tailing for this compound. What is the likely cause, and how can I improve the peak shape?
Answer: Peak tailing for corticosteroids like Beclomethasone is often due to secondary interactions with residual silanol groups on the silica-based column packing. Here are some strategies to mitigate this:
-
Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds, which often have better end-capping to shield residual silanols.
-
Adjust Mobile Phase Composition: Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting its proportion can alter selectivity and improve peak shape.
Table 1: Mobile Phase Modifiers and Their Common Uses
| Modifier | Typical Concentration | Ionization Mode | Notes |
| Formic Acid | 0.1% | Positive | Most common choice for positive ion mode. |
| Acetic Acid | 0.1% | Positive/Negative | Can be used in both polarities. |
| Ammonium Formate | 5-10 mM | Positive/Negative | Provides good buffering capacity. |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Another common volatile buffer. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Positive | Can cause significant ion suppression; use with caution. |
Issue 3: Isotopic Crosstalk or Contribution from Analyte to Internal Standard
This phenomenon can lead to an artificially high internal standard response, particularly at high analyte concentrations, causing a negative bias in the results.
Question: I suspect there is isotopic contribution from the Beclomethasone analyte to the this compound internal standard channel. How can I confirm and mitigate this?
Answer: This can be due to two main reasons: the natural isotopic distribution of the analyte overlapping with the mass of the internal standard, or the presence of unlabeled analyte as an impurity in the internal standard material.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Beclomethasone-d5 Following ICH Guidelines
This guide provides a comprehensive overview of the analytical method validation for Beclomethasone-d5, a deuterated internal standard crucial for the accurate quantification of Beclomethasone in various matrices. The validation parameters and experimental protocols detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, accuracy, and reproducibility of analytical data in research and drug development.[1][2][3][4][5]
Comparative Performance of Analytical Methods for Beclomethasone
The analysis of Beclomethasone and its derivatives is predominantly carried out using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). LC-MS/MS is particularly favored for its high sensitivity and selectivity, which is essential for bioanalytical studies where concentrations can be very low (pg/mL levels).
The following tables summarize quantitative performance data from various validated methods for the analysis of Beclomethasone, which can serve as a benchmark for the validation of a method intended for this compound.
Table 1: Summary of Linearity Data for Beclomethasone Analysis
| Method | Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Beclomethasone Dipropionate | 1-6 µg/mL | 0.9961 | |
| RP-HPLC | Beclomethasone Dipropionate | 0.5-1.5 µg/mL | Not Specified | |
| RP-HPLC | Beclomethasone Dipropionate | 5.0-25.0 µg/mL | Not Specified | |
| UPLC | Beclomethasone Dipropionate | 0.12-0.6 µg/mL | 0.9996 | |
| LC-MS/MS | Beclomethasone | 5-2000 ng/mL | Not Specified | |
| LC-MS/MS | Beclomethasone | 5.00-2000.00 pg/mL | Not Specified |
Table 2: Summary of Precision and Accuracy Data for Beclomethasone Analysis
| Method | Analyte | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| RP-HPLC | Beclomethasone Dipropionate | < 2.0% (Intra-day & Inter-day) | Not Specified | |
| RP-HPLC | Beclomethasone Dipropionate | Not Specified | 99.45-99.86% | |
| RP-HPLC | Beclomethasone Dipropionate | < 2.0% | 98.0-102.0% | |
| UPLC | Beclomethasone Dipropionate | 0.97% (System Precision) | Not Specified | |
| LC-MS/MS | Beclomethasone | < 15% (Intra-day & Inter-day) | ±15% of nominal |
Experimental Protocol for Analytical Method Validation of this compound
This section outlines a detailed methodology for the validation of an analytical method for this compound, primarily for use as an internal standard in a quantitative LC-MS/MS assay.
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Method:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate for any interfering peaks at the retention time of this compound.
-
Analyze samples of Beclomethasone and known related substances to ensure they do not interfere with the detection of this compound.
-
For stability-indicating methods, stressed samples (exposed to acid, base, oxidation, heat, and light) of Beclomethasone should be analyzed to ensure that degradation products do not co-elute with this compound.
-
Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Method:
-
Prepare a series of at least five calibration standards of Beclomethasone, spiked with a constant concentration of this compound, spanning the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (Beclomethasone/Beclomethasone-d5) against the nominal concentration of Beclomethasone.
-
Perform a linear regression analysis and determine the slope, intercept, and correlation coefficient (r²). The r² should typically be ≥ 0.99.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Method:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample. The mean recovery should typically be within 85-115% for bioanalytical assays.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Method:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentration levels on the same day and by the same analyst. The relative standard deviation (%RSD) should typically be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and/or on different equipment. The %RSD over the different days should also typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Method:
-
LOD: Can be determined based on the signal-to-noise ratio, typically 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be determined with acceptable precision (e.g., %RSD ≤ 20%) and accuracy (e.g., 80-120%).
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Method:
-
Introduce small variations to critical method parameters such as:
-
Mobile phase composition (e.g., ±2%)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze QC samples under these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for precision and accuracy.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
This guide serves as a foundational resource for researchers and scientists involved in the development and validation of analytical methods for deuterated internal standards like this compound. Adherence to these principles ensures the generation of high-quality, reliable, and defensible analytical data.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to Beclomethasone-d5 and Other Deuterated Corticosteroid Standards in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the development and monitoring of corticosteroid therapeutics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Among these, deuterated standards have become the gold standard, especially in mass spectrometry-based methods. This guide provides a comprehensive comparison of Beclomethasone-d5 with other commercially available deuterated corticosteroid standards, supported by experimental data and detailed protocols.
The Critical Role of Deuterated Standards in Corticosteroid Analysis
Deuterated internal standards, such as this compound, are synthetic versions of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte in terms of its chromatographic behavior and ionization efficiency but has a different mass-to-charge ratio (m/z). This key difference allows for its distinct detection by a mass spectrometer.
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte, thereby experiencing the same sample preparation losses and matrix effects (ion suppression or enhancement)[1][2][3]. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variations during the analytical process can be normalized, leading to highly precise and accurate quantification of the target corticosteroid[1].
Performance Comparison of Deuterated Corticosteroid Standards
The selection of an appropriate deuterated internal standard is critical for the robustness of any quantitative assay. While this compound is specifically designed for the analysis of beclomethasone, a variety of other deuterated corticosteroid standards are available for the quantification of other endogenous and synthetic corticosteroids. The following table summarizes key performance characteristics of analytical methods utilizing various deuterated corticosteroid standards, including this compound, based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
| Deuterated Standard | Analyte | Matrix | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Reference |
| This compound | Beclomethasone | Plasma, Urine | 0.01 - 0.05 | >0.99 | 85 - 115 | |
| Cortisol-d4 | Cortisol | Serum, Saliva | 0.1 - 1 | >0.99 | 90 - 110 | |
| Prednisolone-d8 | Prednisolone | Plasma | 0.2 - 0.5 | >0.99 | 88 - 107 | |
| Dexamethasone-d4 | Dexamethasone | Plasma | 0.1 - 0.2 | >0.99 | 92 - 105 | |
| Budesonide-d8 | Budesonide | Plasma | 0.05 - 0.1 | >0.99 | 89 - 112 | |
| Testosterone-d3 | Testosterone | Serum | 0.05 - 0.2 | >0.99 | 91 - 108 |
Note: The values presented in this table are typical and may vary depending on the specific analytical method, instrumentation, and laboratory conditions.
Experimental Protocols
General Workflow for Corticosteroid Analysis in Biological Matrices
A generalized workflow for the quantitative analysis of corticosteroids from biological samples using a deuterated internal standard is depicted below. This process typically involves sample preparation to isolate the analytes from the complex biological matrix, followed by instrumental analysis.
References
Decoding Immunoassay Specificity: A Comparative Analysis of Beclomethasone and its Metabolites' Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of the cross-reactivity of the synthetic corticosteroid beclomethasone and its primary metabolites—beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH)—in various immunoassay formats. The presented data, experimental protocols, and visual aids will facilitate informed decisions in the selection and application of immunoassays for beclomethasone-related research.
Beclomethasone dipropionate (BDP) is a prodrug that undergoes rapid metabolism in the body to form its pharmacologically active and inactive metabolites. The primary active metabolite, 17-BMP, exhibits a significantly higher affinity for the glucocorticoid receptor compared to the parent drug.[1][2] Conversely, beclomethasone (BOH) is considered largely inactive.[3] Given these differences in activity, the ability of an immunoassay to specifically detect the parent drug and its various metabolites is crucial for accurate pharmacokinetic and pharmacodynamic studies.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of how well the antibody binds to substances other than the intended analyte. High cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration and misinterpretation of results. The following table summarizes the available quantitative data on the cross-reactivity of beclomethasone and its metabolites in different immunoassays.
It is important to note that specific quantitative cross-reactivity data for the individual metabolites of beclomethasone (17-BMP, 21-BMP, and BOH) in commercially available beclomethasone-specific immunoassays is limited in the public domain. The data presented below is derived from a commercially available corticosteroid group ELISA kit and a study on a cortisol immunoassay.
| Immunoassay Type | Analyte | Cross-Reactivity (%) | Manufacturer/Study |
| Corticosteroid Group ELISA | Beclomethasone | 2.8 | Neogen Corporation[4] |
| Cortisol Immunoassay | Beclomethasone (at 1 µg/mL) | 1.6 | Stokes et al. (Roche)[5] |
Note: The cross-reactivity of the metabolites (17-BMP, 21-BMP, and BOH) in these assays was not reported. Due to the structural similarities between beclomethasone and its metabolites, it is plausible that some degree of cross-reactivity exists. Researchers are strongly encouraged to validate the specificity of any immunoassay for their specific needs, including testing for cross-reactivity with all relevant metabolites.
Metabolic Pathway of Beclomethasone Dipropionate
The metabolic conversion of BDP to its metabolites is a critical consideration when selecting an immunoassay. The following diagram illustrates the primary metabolic pathway.
Experimental Protocols
Accurate assessment of cross-reactivity requires a robust experimental protocol. Below is a generalized methodology for a competitive ELISA, a common format for small molecule detection, which can be adapted to evaluate the cross-reactivity of beclomethasone and its metabolites.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plate (96-well) pre-coated with an anti-beclomethasone antibody.
-
Beclomethasone standard solutions of known concentrations.
-
Solutions of beclomethasone metabolites (17-BMP, 21-BMP, BOH) of known concentrations.
-
Beclomethasone-horseradish peroxidase (HRP) conjugate.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Assay Procedure:
-
Standard/Sample/Metabolite Addition: Add 50 µL of standard, sample, or metabolite solution to the designated wells of the antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of beclomethasone-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C. During this time, the free beclomethasone or its metabolites in the sample will compete with the beclomethasone-HRP conjugate for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash each well three to five times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity: The cross-reactivity is typically calculated using the following formula:
Cross-Reactivity (%) = (Concentration of Beclomethasone at 50% Inhibition / Concentration of Metabolite at 50% Inhibition) x 100
The 50% inhibition concentration (IC50) is determined from the respective standard curves for beclomethasone and each metabolite.
Experimental Workflow Diagram
The following diagram illustrates the workflow of a typical competitive ELISA used for determining the concentration of beclomethasone and assessing the cross-reactivity of its metabolites.
Conclusion
The specificity of an immunoassay for beclomethasone is a critical factor for obtaining accurate measurements, particularly when assessing biological samples where various metabolites are present. While data on the cross-reactivity of beclomethasone itself in some general corticosteroid or cortisol assays is available and indicates low levels of interference, there is a significant lack of published quantitative data for its primary metabolites: 17-BMP, 21-BMP, and BOH.
Researchers should be aware of the potential for cross-reactivity and are strongly advised to perform in-house validation of their chosen immunoassay. This validation should include testing the cross-reactivity with all relevant metabolites to ensure the assay's specificity meets the requirements of their study. The provided metabolic pathway, experimental protocol, and workflow diagram serve as valuable resources for designing and implementing such validation studies. By carefully considering and addressing the issue of cross-reactivity, the scientific community can ensure the generation of high-quality, reliable data in research involving beclomethasone.
References
- 1. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroid Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 5. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Accuracy and Precision in Beclomethasone Quantification: A Comparison of LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of beclomethasone is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of beclomethasone, with a focus on accuracy and precision, supported by experimental data. The use of a deuterated internal standard, such as Beclomethasone-d5, is a key strategy for enhancing method performance.
The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated is reliable and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, defining the acceptance criteria for parameters such as accuracy and precision.[1][2][3] For chromatographic assays, the accuracy of the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.[1][2] Similarly, the precision, expressed as the coefficient of variation (CV), should not exceed 15%, with a 20% limit at the LLOQ.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the effective compensation of matrix effects and other sources of variability, leading to significantly improved accuracy and precision.
Comparative Analysis of LC-MS/MS Methods
This guide compares the performance of two distinct LC-MS/MS methods for the quantification of beclomethasone dipropionate (BDP), the prodrug of beclomethasone. Method 1 utilizes a deuterated internal standard (BDP-d10), while Method 2 employs a structural analog, fluticasone propionate, as the internal standard.
Method 1: LC-MS/MS with Deuterated Internal Standard (BDP-d10)
This method, detailed in a Shimadzu application note, demonstrates a highly sensitive and robust assay for the quantification of BDP in human plasma with an LLOQ of 5.0 pg/mL. The use of BDP-d10 as the internal standard is a key feature of this method, contributing to its high accuracy and precision.
Accuracy and Precision Data for Method 1
The intra-day and inter-day (global) precision and accuracy of this method were evaluated at four different quality control (QC) concentrations. The results are summarized in the tables below.
| Intra-day (n=6) | Nominal Conc. (pg/mL) | Observed Conc. (pg/mL) | Accuracy (%) | Precision (% RSD) |
| LLOQ QC | 5.03 | 5.08 | 101.0 | 11.97 |
| LQC | 25.15 | 24.93 | 99.1 | 8.89 |
| MQC | 251.5 | 256.7 | 102.1 | 6.54 |
| HQC | 1006.0 | 1023.0 | 101.7 | 5.32 |
| Global (n=18) | Nominal Conc. (pg/mL) | Observed Conc. (pg/mL) | Accuracy (%) | Precision (% RSD) |
| LLOQ QC | 5.03 | 5.12 | 101.8 | 10.55 |
| LQC | 25.15 | 25.01 | 99.4 | 7.65 |
| MQC | 251.5 | 255.9 | 101.7 | 5.98 |
| HQC | 1006.0 | 1020.0 | 101.4 | 4.87 |
Data sourced from "Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma" by Shimadzu.
Method 2: LC-MS/MS with a Structural Analog Internal Standard
A study by Wang et al. (2004) describes a validated LC-MS/MS method for the simultaneous quantification of BDP and its active metabolite, beclomethasone 17-monopropionate (17-BMP), in rat and human plasma. This method utilizes fluticasone propionate as the internal standard. The linear range for both analytes was 0.05 to 5 ng/mL.
Accuracy and Precision Data for Method 2
The within-day and between-day coefficients of variation for this method are presented below.
| Analyte | Concentration Level | Within-day CV (%) | Between-day CV (%) |
| BDP | LLOQ (0.05 ng/mL) | ≤ 20 | ≤ 20 |
| Other QC concentrations | ≤ 15 | ≤ 15 | |
| 17-BMP | LLOQ (0.05 ng/mL) | ≤ 20 | ≤ 20 |
| Other QC concentrations | ≤ 15 | ≤ 15 |
Data sourced from Wang Y, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2004.
Discussion of Results
Both methods demonstrate acceptable accuracy and precision according to regulatory guidelines. However, the data from Method 1, which employs a deuterated internal standard, provides a more detailed and robust validation package with accuracy reported as a percentage of the nominal concentration and precision as %RSD at multiple QC levels. The use of a deuterated internal standard is the preferred approach as it more effectively compensates for potential variabilities during sample processing and analysis, leading to higher data quality.
Experimental Protocols
Detailed Methodology for Method 1 (LC-MS/MS with BDP-d10)
Sample Preparation
-
To a 450 µL aliquot of human plasma, add 50 µL of the internal standard solution (BDP-d10).
-
Add 400 µL of buffer and perform solid-phase extraction (SPE).
-
Load the sample onto a preconditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with acetonitrile.
-
Elute the analytes with 100% acetonitrile.
-
Dilute the eluent with water in a 1:1 (v/v) ratio.
-
Inject the final solution directly onto the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC System: Nexera X2 UHPLC
-
Column: Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm)
-
Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min (with gradient elution)
-
Mass Spectrometer: LCMS-8045 triple quadrupole mass spectrometer
-
Ionization: Heated Electrospray Ionization (ESI)
-
MRM Transitions: Specific transitions for BDP and BDP-d10 are monitored.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of Beclomethasone using an LC-MS/MS method with a deuterated internal standard.
Caption: Experimental workflow for Beclomethasone quantification.
Caption: Logic of quantification using a deuterated internal standard.
Conclusion
The accurate and precise quantification of beclomethasone in biological matrices is achievable with validated LC-MS/MS methods. The presented data highlights that methods employing a deuterated internal standard, such as this compound, offer superior performance in terms of accuracy and precision, aligning with the stringent requirements of regulatory agencies. For researchers and drug development professionals, the adoption of such methods is crucial for generating high-quality, reliable data to support their studies.
References
A Comparative Guide to Beclomethasone Quantification: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of Beclomethasone, a potent synthetic corticosteroid, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of analytical methodology is a pivotal decision that directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of two prominent analytical techniques for Beclomethasone quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
This comparison delves into the performance characteristics, experimental protocols, and inherent advantages and limitations of each method, supported by experimental data from published literature. Our goal is to equip you with the necessary information to make an informed decision based on the specific requirements of your research.
At a Glance: Key Performance Characteristics
The selection of an analytical method hinges on its performance in key areas such as sensitivity, specificity, accuracy, and precision. The following table summarizes the typical performance characteristics of LC-MS/MS and immunoassay for the quantification of Beclomethasone and its metabolites.
| Performance Parameter | LC-MS/MS | Immunoassay (General Corticosteroid ELISA) |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL - 0.05 ng/mL[1][2][3] | Typically in the low ng/mL range |
| Linearity (Dynamic Range) | Wide, typically spanning several orders of magnitude (e.g., 5.0 - 2000.0 pg/mL)[1] | Narrower, often limited by antibody binding capacity |
| Specificity | High, based on molecular weight and fragmentation pattern | Variable, prone to cross-reactivity with structurally similar steroids and metabolites |
| Accuracy (% Bias) | High, typically within ±15% of the nominal value[1] | Can be compromised by cross-reactivity, leading to overestimation |
| Precision (% CV) | High, typically <15% | Generally acceptable, but can be higher than LC-MS/MS |
| Sample Throughput | Lower, sequential analysis | Higher, suitable for screening large numbers of samples |
| Cost per Sample | Higher | Lower |
| Method Development | More complex and time-consuming | Relatively straightforward with commercial kits |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying Beclomethasone using LC-MS/MS and immunoassay.
Detailed Experimental Protocols
LC-MS/MS Method for Beclomethasone Quantification
This protocol is a representative example based on validated methods reported in the literature.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 450 µL of human plasma, add 50 µL of an internal standard solution (e.g., Beclomethasone-D10).
-
Add 400 µL of a suitable buffer.
-
Load the sample onto a pre-conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., acetonitrile).
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Shim-pack™ GIST C18, 50 x 2.1 mm, 3.0 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 2 mM Ammonium Trifluoroacetate in water) and an organic solvent (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate of around 0.5 - 1.0 mL/min is generally employed.
-
Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Beclomethasone and its internal standard are monitored. For example, for Beclomethasone, transitions like m/z 411.3 -> 319.1 might be used.
Immunoassay Method (General Corticosteroid ELISA Protocol)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA), which is a common format for steroid quantification.
1. Assay Procedure
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-corticosteroid antibody.
-
Add a fixed amount of enzyme-conjugated Beclomethasone (e.g., HRP-labeled) to each well.
-
Incubate the plate to allow for competitive binding between the Beclomethasone in the sample and the enzyme-conjugated Beclomethasone for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of Beclomethasone in the sample.
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
2. Data Analysis
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of Beclomethasone in the samples is determined by interpolating their absorbance values from the standard curve.
In-Depth Comparison
Sensitivity and Specificity
LC-MS/MS stands out for its exceptional sensitivity and specificity. The ability to achieve LLOQs in the low pg/mL range makes it ideal for pharmacokinetic studies where Beclomethasone concentrations can be very low, especially after inhalation. The high specificity is derived from the combination of chromatographic separation and mass spectrometric detection, which allows for the differentiation of Beclomethasone from its metabolites and other endogenous steroids based on their unique mass-to-charge ratios and fragmentation patterns.
Immunoassays , while offering good sensitivity for many applications, generally have higher LLOQs compared to LC-MS/MS. A significant drawback of immunoassays for steroid analysis is the potential for cross-reactivity. Antibodies raised against Beclomethasone may also bind to structurally similar molecules, such as its metabolites (e.g., Beclomethasone 17-monopropionate) or other corticosteroids. This can lead to an overestimation of the actual Beclomethasone concentration and compromise the accuracy of the results.
Accuracy and Precision
Validated LC-MS/MS methods consistently demonstrate high accuracy and precision, with bias and coefficient of variation values typically falling within the stringent limits set by regulatory guidelines (e.g., FDA). The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, further enhancing the reliability of the data.
The accuracy of immunoassays can be variable and is highly dependent on the specificity of the antibody used. As mentioned, cross-reactivity can significantly impact accuracy. While precision can be good within a single assay run, inter-assay variability can sometimes be a concern.
Throughput, Cost, and Method Development
Immunoassays excel in terms of sample throughput and cost-effectiveness. The microplate format allows for the simultaneous analysis of many samples, making them well-suited for high-throughput screening applications. Commercially available kits also simplify method development, making the technique accessible to laboratories without extensive mass spectrometry expertise.
LC-MS/MS , on the other hand, involves a more complex and time-consuming method development and validation process. The initial investment in instrumentation is also substantially higher. Sample analysis is typically performed sequentially, resulting in lower throughput compared to immunoassays.
Conclusion: Choosing the Right Tool for the Job
The choice between LC-MS/MS and immunoassay for Beclomethasone quantification should be guided by the specific requirements of the study.
LC-MS/MS is the gold standard for applications demanding the highest level of sensitivity, specificity, and accuracy. It is the preferred method for regulatory submissions, pharmacokinetic studies involving low drug concentrations, and any research where the differentiation of Beclomethasone from its metabolites is crucial.
Immunoassays can be a practical and cost-effective alternative for applications where high throughput is a priority and some degree of cross-reactivity can be tolerated. They are particularly useful for initial screening of large sample sets or for studies where only a semi-quantitative estimation of total corticosteroid levels is required.
For researchers in drug development and related scientific fields, a thorough understanding of the strengths and limitations of each technique is paramount for generating reliable and defensible data. While LC-MS/MS provides unparalleled analytical rigor, the convenience and throughput of immunoassays ensure their continued relevance in specific research contexts.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of a Beclomethasone-d5 analytical method
An Objective Comparison of Analytical Methodologies for Inter-Laboratory Validation
Introduction
Beclomethasone-d5, a deuterated analog of the potent synthetic corticosteroid Beclomethasone, is a critical internal standard in pharmacokinetic and bioequivalence studies. Its structural similarity to the active pharmaceutical ingredient (API) allows for accurate quantification in complex biological matrices. The inter-laboratory validation of analytical methods for this compound is paramount to ensure data reproducibility, reliability, and comparability across different research and development sites. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data adapted from studies on the parent compound, Beclomethasone Dipropionate, and general principles of deuterated compound analysis.
Cross-validation of analytical methods is essential when comparing results from two different analytical techniques or the same method across different laboratories.[1] This process is critical for ensuring data integrity, especially when studies are conducted over a long period or involve multiple research sites.[1]
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the quantification of this compound in biological samples are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. While both methods are robust, they offer different levels of sensitivity and selectivity.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High sensitivity, typically in the pg/mL to low ng/mL range.[2] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass fragmentation patterns. |
| Internal Standard | This compound serves as an ideal internal standard. | This compound is the preferred internal standard for correcting matrix effects and variability.[3] |
| Typical Application | Analysis of bulk drug and pharmaceutical dosage forms.[4] | Bioanalysis of drugs in complex biological matrices like plasma and tissue. |
Experimental Protocols
Detailed methodologies are crucial for the successful inter-laboratory validation of an analytical method. Below are representative protocols for sample preparation and chromatographic analysis adapted for this compound.
Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples
Solid phase extraction is a common technique for cleaning up and concentrating analytes from biological fluids.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample (spiked with this compound internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
The following tables outline typical HPLC and LC-MS/MS conditions for the analysis of Beclomethasone and its analogs.
Table 1: Representative HPLC Method Parameters
| Parameter | Method Details |
| Stationary Phase | RP C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Method Details |
| Stationary Phase | RPC8 (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 25 mM Ammonium Formate buffer (pH 5.0) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Mass Transitions | Specific to Beclomethasone and this compound |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Validation Parameters for Inter-Laboratory Comparison
According to the International Council for Harmonisation (ICH) guidelines, a validated analytical method should meet specific performance criteria. For inter-laboratory validation, the following parameters are critical.
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 85-115% for bioanalytical methods. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically 3.3 times the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow for conducting an inter-laboratory validation of the this compound analytical method.
References
Evaluating Beclomethasone-d5 as an Internal Standard for Bioequivalence Studies: A Comparative Guide
In the rigorous landscape of pharmaceutical development, establishing the bioequivalence of a generic drug product to a reference product is paramount. This process relies on robust and validated bioanalytical methods to ensure accurate quantification of the drug in biological matrices. A critical component of these methods is the use of an internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive evaluation of Beclomethasone-d5 as an internal standard for the bioanalytical determination of beclomethasone in bioequivalence studies, comparing its performance with other commonly used internal standards.
Comparative Analysis of Internal Standards
The ideal internal standard is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization. This compound, a deuterated analog of beclomethasone, is therefore theoretically an excellent choice. Other compounds, such as Fluticasone Propionate and Testosterone, have also been utilized as internal standards in beclomethasone assays. The following tables summarize the quantitative performance data from validated methods using these different internal standards.
Table 1: Performance Characteristics of Beclomethasone-d10 (as a proxy for this compound)
| Validation Parameter | Performance Data |
| Analyte | Beclomethasone Dipropionate (BDP) |
| Internal Standard | BDP-d10 |
| Biological Matrix | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1][2] |
| Linearity Range | 5.0 - 2000.0 pg/mL[2] |
| Intra-day Precision (%RSD) | <15% (<20% at LLOQ)[2] |
| Inter-day Precision (%RSD) | <15% |
| Intra-day Accuracy (%Nominal) | Within ±15% (±20% at LLOQ)[2] |
| Inter-day Accuracy (%Nominal) | Within ±15% |
| Mean Recovery | 60.14% |
Table 2: Performance Characteristics of Fluticasone Propionate as an Internal Standard
| Validation Parameter | Performance Data |
| Analyte(s) | Beclomethasone Dipropionate (BDP) and Beclomethasone 17-monopropionate (17-BMP) |
| Internal Standard | Fluticasone Propionate (FP) |
| Biological Matrix | Rat and Human Plasma, Rat Tissues |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Linearity Range | 0.05 - 5 ng/mL |
| Within-day and Between-day Precision (%CV) | ≤ 20% at LLOQ, ≤ 15% at other concentrations |
| Accuracy | Not explicitly stated in the provided text. |
| Recovery | Not explicitly stated in the provided text. |
Table 3: Performance Characteristics of Testosterone as an Internal Standard
| Validation Parameter | Performance Data |
| Analyte(s) | Beclomethasone (BEC), Budesonide (BUD), etc. |
| Internal Standard | Testosterone |
| Biological Matrix | Nude mice plasma |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Linearity Range | 5 - 2000 ng/mL |
| Precision and Accuracy | Within acceptable criteria |
| Recovery | Within acceptable criteria |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for methods utilizing Beclomethasone-d10 and Fluticasone Propionate as internal standards.
Method Using Beclomethasone-d10 as Internal Standard
This method is designed for high sensitivity in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 450 µL aliquot of human plasma, add 50 µL of BDP–d10 internal standard solution and 400 µL of buffer.
-
Load the sample onto a preconditioned reversed-phase SPE cartridge.
-
Wash the cartridge with water, followed by acetonitrile.
-
Elute the analyte and internal standard with 100% acetonitrile.
-
Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC Column: Shim-packTM GIST C18 (50 x 2.1 mm, 3.0 µm)
-
Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min (gradient elution)
3. Mass Spectrometry Conditions
-
Ionization: Heated Electrospray Ionization (ESI)
-
Mode: Positive
-
The specific MRM transitions and other instrument parameters would be optimized for BDP and BDP-d10.
Method Using Fluticasone Propionate as Internal Standard
This method is suitable for the analysis of beclomethasone and its active metabolite in plasma and various tissues.
1. Sample Preparation
-
Plasma: Solid-phase extraction (SPE)
-
Tissues (lung, liver, kidney): Liquid-liquid extraction (LLE)
2. Liquid Chromatography Conditions
-
The system is a liquid chromatograph coupled to a tandem mass spectrometer.
-
Further details on the column and mobile phase were not specified in the provided text.
3. Mass Spectrometry Conditions
-
Ionization: Positive electrospray ionization (ESI+)
-
The analysis is performed in multiple reaction monitoring (MRM) mode.
Visualizing the Bioequivalence Study Workflow
To better understand the logical flow of a bioequivalence study and the role of the bioanalytical method, the following diagrams are provided.
Caption: High-level workflow of a typical two-way crossover bioequivalence study.
Caption: Detailed workflow for the bioanalytical quantification of beclomethasone.
Discussion and Conclusion
The data presented clearly demonstrates that a stable isotope-labeled internal standard, such as Beclomethasone-d10 (and by extension, this compound), allows for the development of highly sensitive and robust bioanalytical methods. The method utilizing BDP-d10 achieved a significantly lower LLOQ (5.0 pg/mL) compared to the methods using Fluticasone Propionate (0.05 ng/mL or 50 pg/mL) and Testosterone (5 ng/mL). This is particularly advantageous for bioequivalence studies of inhaled or intranasal beclomethasone formulations, where systemic bioavailability and resulting plasma concentrations are very low.
While Fluticasone Propionate, being a structurally similar corticosteroid, can serve as a viable alternative, it may not perfectly mimic the extraction and ionization behavior of beclomethasone and its metabolites under all conditions. Testosterone, being structurally more distinct, is a less ideal choice and was used in a method with a much higher LLOQ.
References
The Isotope Effect of Beclomethasone-d5 in Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Beclomethasone and its deuterated isotopologue, Beclomethasone-d5. While direct comparative clinical studies on this compound are not publicly available, this document synthesizes information based on the known metabolic pathways of Beclomethasone and the established principles of the kinetic isotope effect. The presented data for this compound are therefore predictive and intended to guide research and development efforts.
Introduction to the Deuterium Isotope Effect
Replacing hydrogen with its heavier, stable isotope deuterium (a process known as deuteration) can significantly alter the pharmacokinetic properties of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[2][3] For drug molecules, this can translate to a decreased rate of metabolism, potentially leading to a longer half-life, increased systemic exposure (AUC), and altered metabolite profiles.[4]
Beclomethasone dipropionate (BDP) is a corticosteroid prodrug used in the treatment of asthma and other inflammatory conditions.[5] It is rapidly converted in the body to its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP), by esterase enzymes. Both BDP and B-17-MP are further metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, through processes such as hydroxylation and dehydrogenation.
This guide will explore the potential impact of deuteration on the pharmacokinetics of Beclomethasone, assuming the five deuterium atoms in this compound are located on one of the propionate ester side chains, a likely site for metabolic activity.
Comparative Pharmacokinetic Data
The following tables summarize the known pharmacokinetic parameters for Beclomethasone and its active metabolite B-17-MP, and the predicted changes for this compound.
Table 1: Pharmacokinetic Parameters of Beclomethasone and its Active Metabolite (B-17-MP) Following Inhalation in Healthy Adults.
| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone-17-Monopropionate (B-17-MP) |
| Cmax (pg/mL) | 88 | 1419 |
| Tmax (hr) | 0.5 | 0.7 |
| AUC (pg·hr/mL) | Not typically calculated due to rapid conversion | 4140.3 (from a 320 µg inhaled dose) |
| Half-life (t½) | ~0.5 hours (intravenous) | ~2.7-4 hours (intravenous/inhalation) |
| Clearance | High (150 L/h, intravenous) | High (120 L/h, intravenous) |
Data compiled from multiple sources and may vary depending on the study design, dosage, and administration method.
Table 2: Predicted Pharmacokinetic Parameters of this compound and its Deuterated Active Metabolite.
| Parameter | Predicted this compound | Predicted Deuterated B-17-MP | Predicted Isotope Effect |
| Cmax | Similar to BDP | Potentially higher | Slower metabolism could lead to higher peak concentrations of the active metabolite. |
| Tmax | Similar to BDP | Potentially delayed | Slower formation of the active metabolite could slightly delay the time to reach peak concentration. |
| AUC | Potentially higher | Potentially higher | Reduced clearance of both the prodrug and the active metabolite would lead to greater overall drug exposure. |
| Half-life (t½) | Potentially longer | Potentially longer | Slower metabolism would result in a longer time for the drug to be eliminated from the body. |
| Clearance | Potentially lower | Potentially lower | The primary mechanism of the isotope effect would be a reduction in metabolic clearance. |
These predictions are based on the principles of the kinetic isotope effect and assume that the deuteration site is involved in a rate-limiting metabolic step.
Experimental Protocols
The following is a generalized experimental protocol for a pharmacokinetic study comparing Beclomethasone and this compound, based on protocols from published bioequivalence studies.
Study Design: A randomized, double-blind, two-period crossover study in healthy adult volunteers.
Methodology:
-
Subject Screening: Healthy male and female subjects, aged 18-55 years, with normal lung function are recruited.
-
Drug Administration: Subjects receive a single inhaled dose of either Beclomethasone or this compound via a metered-dose inhaler. After a washout period of at least 7 days, subjects receive the alternate treatment.
-
Blood Sampling: Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Plasma concentrations of the parent drug and its active metabolite (B-17-MP) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound would typically be used as an internal standard for the analysis of non-deuterated beclomethasone, and a different stable isotope-labeled version (e.g., ¹³C-labeled) would be needed for the analysis of this compound itself.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the parent drug and the active metabolite: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and t½.
-
Statistical Analysis: The pharmacokinetic parameters of Beclomethasone and this compound are compared using appropriate statistical methods to determine if there are significant differences.
Metabolic Pathway and the Isotope Effect
The metabolic conversion of Beclomethasone dipropionate is a two-step process. First, it is rapidly hydrolyzed by esterases to its active metabolite, B-17-MP. Subsequently, both BDP and B-17-MP are metabolized by CYP3A4 and CYP3A5 enzymes.
The diagram below illustrates this pathway and highlights the potential site of influence for the deuterium isotope effect in this compound.
Caption: Metabolic pathway of Beclomethasone.
The primary site for a significant kinetic isotope effect would be the CYP3A4/5-mediated oxidation of the B-17-MP metabolite. If the deuterium atoms in this compound are located on the propionate side chain that is targeted by these enzymes, the C-D bond cleavage would be the rate-limiting step, leading to slower formation of inactive metabolites and consequently, a longer half-life and increased exposure of the active B-17-MP.
The initial hydrolysis by esterases is a very rapid process and is less likely to be significantly affected by deuteration, although a minor effect cannot be entirely ruled out.
Conclusion
The use of this compound in pharmacokinetic studies presents a compelling strategy to potentially enhance the therapeutic profile of Beclomethasone. Based on the principles of the kinetic isotope effect, deuteration is predicted to reduce the rate of metabolic clearance, leading to increased systemic exposure and a longer duration of action of the active metabolite, B-17-MP. While this guide provides a predictive comparison, dedicated clinical studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to quantify the magnitude of the isotope effect in humans. The experimental protocols and metabolic pathway information provided herein offer a foundational framework for designing and interpreting such studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Beclomethasone-d5
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Beclomethasone-d5, a deuterated synthetic glucocorticoid used as a pharmaceutical reference standard. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While this compound is not classified as a hazardous substance, its nature as a pharmaceutical compound necessitates specific disposal methods.
Regulatory Compliance
Beclomethasone is not listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA), therefore, the stringent disposal regulations for controlled substances do not apply.[1] However, as a pharmaceutical waste product, its disposal is governed by the Environmental Protection Agency (EPA) and state-level regulations. Improper disposal, such as flushing down the drain, is discouraged to prevent environmental contamination.
Primary Disposal Method: Incineration
The recommended and most environmentally sound method for disposing of this compound is through incineration by a licensed waste management facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
Operational Steps:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be placed in a clearly labeled, dedicated container for non-hazardous pharmaceutical waste.
-
Containerization: Use a securely sealed, leak-proof container appropriate for solid chemical waste. The container should be labeled "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."
-
Licensed Disposal Vendor: Arrange for pickup and disposal by a certified hazardous or medical waste management company that offers pharmaceutical waste incineration services.
Quantitative Data for Incineration:
| Parameter | Recommended Value |
| Primary Combustion Chamber Temperature | 800°C - 1000°C |
| Secondary Combustion Chamber Temperature | 1100°C - 1200°C[2][3] |
| Gas Retention Time in Secondary Chamber | > 2 seconds[2] |
Alternative Disposal Method (If Incineration is Not Feasible)
In the absence of a licensed incineration service, this compound may be disposed of in a sanitary landfill, provided it is not classified as hazardous waste by state or local regulations. This method is less preferable due to the potential for environmental leaching.
Operational Steps:
-
Inactivation: The substance should be rendered non-retrievable. Mix the this compound powder with an inert and undesirable substance, such as cat litter, used coffee grounds, or dirt. This step discourages accidental ingestion or misuse.
-
Secure Containment: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Final Disposal: Dispose of the sealed container in the regular solid waste destined for a sanitary landfill.
Experimental Protocols: Chemical Degradation (For Informational Purposes Only)
While corticosteroids like beclomethasone are known to undergo oxidative degradation, there are no standardized, validated protocols for the complete chemical neutralization of this compound for disposal purposes in a standard laboratory setting. The degradation pathways can be complex and may produce other active or hazardous compounds. Therefore, attempting chemical degradation as a primary disposal method is not recommended without extensive analytical validation to confirm complete destruction.
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling Beclomethasone-d5
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Beclomethasone-d5. Given the varying information on the hazardous nature of deuterated beclomethasone, a conservative approach aligned with the handling of potent active pharmaceutical ingredients (APIs) is recommended to ensure personnel safety.
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a potential for aerosol generation, such as weighing or preparing solutions. Provides a high level of protection. |
| N95 or FFP2 Respirator | Suitable for lower-risk activities where aerosolization is minimal. A fit test is recommended to ensure a proper seal. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated disposable coverall or a lab coat should be worn over personal clothing to protect against splashes and dust. Professional laundering is required for non-disposable lab coats. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Goggles that provide a complete seal around the eyes are recommended. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of powdered this compound should occur in a designated area with controlled access, such as a containment ventilated enclosure (CVE), fume hood, or glove box.
-
Engineering Controls: Utilize engineering controls like closed transfer systems to minimize the risk of airborne dust particulate.[1]
-
Spill Kit: Ensure a spill kit appropriate for chemical hazards is readily available in the handling area.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, do so within a containment system.
-
Solution Preparation: To prevent splashing when dissolving the compound, add the solvent to the solid slowly.[2] Keep containers covered as much as possible.[2]
3. Personal Protective Equipment (PPE) Protocol:
-
Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[2]
-
Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination.[2] Dispose of single-use PPE in the appropriate hazardous waste container.
4. Decontamination and Personal Hygiene:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Personal Hygiene: After removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable garments, and contaminated labware) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.
2. Disposal Procedures:
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for pharmaceutical and chemical waste.
-
Take-Back Programs: If available, utilize pharmaceutical take-back programs for the disposal of unused or expired materials.
-
In-House Disposal: If disposing in-house, mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then in the trash. However, for a research setting, using a certified hazardous waste disposal service is the recommended best practice.
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
